Product packaging for 2-(Difluoromethoxy)-4-fluoroaniline(Cat. No.:CAS No. 832740-98-4)

2-(Difluoromethoxy)-4-fluoroaniline

Cat. No.: B2580475
CAS No.: 832740-98-4
M. Wt: 177.126
InChI Key: YNDSRZNRALJMIX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoroaniline is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.126. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO B2580475 2-(Difluoromethoxy)-4-fluoroaniline CAS No. 832740-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDSRZNRALJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-98-4
Record name 2-(difluoromethoxy)-4-fluoroaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a difluoromethoxy group and a fluorine atom on the aniline core, imparts specific physicochemical properties that make it a valuable building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and detailed experimental protocols for the characterization of this compound.

Chemical and Physical Properties

The experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the target compound and its close structural analogs, 2-(Difluoromethoxy)aniline and 4-fluoroaniline, for comparative purposes.

Table 1: General Chemical Properties

PropertyThis compound2-(Difluoromethoxy)aniline (Analog)4-Fluoroaniline (Analog)
CAS Number 1003865-65-322236-04-0371-40-4
Molecular Formula C₇H₆F₃NOC₇H₇F₂NOC₆H₆FN
Molecular Weight 177.12 g/mol [1][2]159.13 g/mol 111.12 g/mol
Appearance White to yellow powder or crystals or liquid[3]-Light-colored oily liquid
Purity ≥98%[4]--

Table 2: Physical Properties

PropertyThis compound2-(Difluoromethoxy)aniline (Analog)4-Fluoroaniline (Analog)
Melting Point Data not availableData not available-4 to -2 °C
Boiling Point Data not available205 °C187 °C
Density Data not available1.272 g/mL at 25 °C1.156 g/mL at 20 °C
Solubility Data not availableData not availableInsoluble in water
Storage Temperature Inert atmosphere, 2-8°C[2][3]--

Synthesis Pathway

A plausible synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This transformation is a common and generally high-yielding reaction in organic synthesis.

Synthesis of this compound Synthesis and Characterization Workflow Precursor 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C, Ethanol) Precursor->Reduction Reduction of Nitro Group Product This compound Reduction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis: Catalytic Hydrogenation of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

This protocol is a general procedure for the reduction of a nitro group to an amine using catalytic hydrogenation.[5]

Materials:

  • 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable amount of absolute ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge the system with an inert gas.

  • Evacuate the inert gas and introduce hydrogen gas (a balloon or a pressurized system can be used).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization Protocols

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: ~250 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment, proton-decoupled.

    • Spectral width: ~100 ppm.

    • Number of scans: 64-128.

    • Relaxation delay: 1-2 seconds.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons and the proton of the difluoromethoxy group (a triplet). The amine protons may appear as a broad singlet.

  • ¹³C NMR: Resonances for the seven carbon atoms, with characteristic shifts for carbons attached to fluorine and the difluoromethoxy group.

  • ¹⁹F NMR: Signals for the difluoromethoxy group and the fluorine atom on the aromatic ring.

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation:

  • FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).

Sample Preparation:

  • For a solid sample (as a thin film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), place a drop on a KBr or NaCl plate, and allow the solvent to evaporate.

  • For a solid sample (as a KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • For a liquid sample: Place a drop of the liquid between two KBr or NaCl plates.

Data Acquisition:

  • Record a background spectrum of the empty sample holder.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • N-H stretching: Two bands in the region of 3500-3300 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-F stretching: Strong absorption in the 1300-1000 cm⁻¹ region.

  • C-O stretching (ether): Bands in the 1250-1050 cm⁻¹ region.

  • N-H bending: A band around 1620 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition (General Parameters for ESI-MS):

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

Expected Results:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.05.

  • Fragmentation patterns can provide further structural information.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to other aromatic amines. Many aromatic amines are toxic and can be absorbed through the skin.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide is intended for use by qualified professionals and should be supplemented with a thorough literature search and adherence to all institutional safety protocols.

References

Synthetic Strategies for 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(Difluoromethoxy)-4-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a single, documented end-to-end synthesis in publicly available literature, this document outlines a proposed multi-step synthetic pathway. The proposed route commences with a commercially available starting material and employs established chemical transformations, including difluoromethylation and nitro group reduction. This guide offers detailed experimental protocols for key reactions, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic pathway to aid in comprehension and laboratory implementation.

Introduction

The incorporation of fluorine-containing functional groups into pharmacologically active molecules is a widely employed strategy in modern drug design. The difluoromethoxy group (CHF₂O-), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a key intermediate that possesses both the desirable difluoromethoxy moiety and a synthetically versatile aniline functional group, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide details a proposed, robust synthetic pathway to access this important compound.

Proposed Synthesis Route

A logical and efficient synthesis of this compound can be envisioned starting from the readily available 4-fluoro-2-nitrophenol. The overall strategy involves two key transformations: the difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to the corresponding aniline.

Synthesis_Route 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene 4-Fluoro-2-nitrophenol->2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene Difluoromethylation This compound This compound 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene->this compound Nitro Reduction

Caption: Proposed two-step synthesis of this compound.

Key Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (Difluoromethylation)

The difluoromethylation of 4-fluoro-2-nitrophenol can be achieved using sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is advantageous due to the reagent's stability and relatively low toxicity.

Reaction Scheme:

Difluoromethylation cluster_0 4-Fluoro-2-nitrophenol plus1 + Sodium Chlorodifluoroacetate ClCF₂CO₂Na arrow1 DMF, 120 °C 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Caption: Difluoromethylation of 4-fluoro-2-nitrophenol.

Procedure:

  • To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).

  • Heat the reaction mixture to 120 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group in 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene to the desired aniline can be effectively carried out via catalytic hydrogenation.

Reaction Scheme:

Nitro_Reduction cluster_1 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene plus2 + H2, Pd/C H₂ (g), Pd/C arrow2 Ethanol, rt This compound

Caption: Catalytic hydrogenation of the nitro intermediate.

Procedure:

  • To a solution of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1.0 eq) in ethanol, add 10% palladium on carbon (0.05-0.1 eq).

  • Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the target product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the expected reactants, products, and typical yields for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature for similar substrates.

StepReactantKey ReagentsProductTypical Yield (%)
14-Fluoro-2-nitrophenolSodium chlorodifluoroacetate, DMF2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene60-80
22-(Difluoromethoxy)-4-fluoro-1-nitrobenzeneH₂, 10% Pd/C, EthanolThis compound90-99

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis from starting material to final product, including the key stages of reaction and purification.

Workflow Start Start: 4-Fluoro-2-nitrophenol Difluoromethylation Step 1: Difluoromethylation (ClCF₂CO₂Na, DMF, 120°C) Start->Difluoromethylation Workup1 Aqueous Workup & Extraction Difluoromethylation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Intermediate: 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene Purification1->Intermediate Reduction Step 2: Nitro Reduction (H₂, Pd/C, Ethanol) Intermediate->Reduction Filtration Filtration to remove Catalyst Reduction->Filtration Concentration Solvent Removal Filtration->Concentration FinalProduct Final Product: This compound Concentration->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and efficient synthetic route to this compound. By leveraging well-established methodologies for difluoromethylation and nitro group reduction, this valuable building block can be accessed in good overall yield from a commercially available starting material. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the exploration of novel chemical entities with potential therapeutic applications. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to 2-(Difluoromethoxy)-4-fluoroaniline (CAS 143969-97-7) and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 2-(Difluoromethoxy)-4-fluoroaniline (CAS 143969-97-7) is exceptionally limited. This guide provides a comprehensive overview of available data on closely related isomers and analogs to offer valuable context and potential insights into the subject compound's characteristics. All data presented for analogous compounds should be considered as a proxy and not a direct representation of the properties of CAS 143969-97-7.

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly alter the physicochemical and biological properties of the parent aniline molecule. These modifications can enhance metabolic stability, improve bioavailability, and modulate receptor-binding affinity, making such compounds highly valuable in drug discovery.

This technical guide focuses on this compound, a compound whose specific data is scarce. To provide a useful resource, this document will detail the known properties, synthesis, and applications of its close structural isomers and related fluoroaniline derivatives.

Physicochemical Properties of Related Aniline Derivatives

The following table summarizes the known physicochemical properties of key isomers and analogs of this compound. This data provides a comparative basis for estimating the likely properties of the target compound.

Property2-(Difluoromethoxy)aniline4-(Difluoromethoxy)aniline2,4-Difluoroaniline4-Fluoroaniline
CAS Number 22236-04-022236-10-8367-25-9371-40-4
Molecular Formula C₇H₇F₂NOC₇H₇F₂NOC₆H₅F₂NC₆H₆FN
Molecular Weight 159.13 g/mol 159.13 g/mol 129.11 g/mol 111.12 g/mol
Appearance Colorless transparent liquid--Light-colored oily liquid
Boiling Point 205 °C--188 °C
Density 1.272 g/mL at 25 °C--1.1725 g/cm³
Refractive Index n20/D 1.505--1.51954 at 20 °C
Flash Point 93 °C (closed cup)---
Solubility Insoluble in waterInsoluble in waterInsoluble in waterInsoluble in water

Synthesis of Fluoroaniline Derivatives

The synthesis of fluoroaniline derivatives often involves the reduction of a corresponding nitroaromatic compound. This is a well-established and versatile method in organic chemistry.

General Experimental Protocol: Catalytic Hydrogenation

A common method for the preparation of fluoroanilines is the catalytic hydrogenation of the corresponding fluorinated nitrobenzene precursor.

Materials:

  • Fluorinated nitrobenzene derivative

  • Palladium on carbon (Pd/C) catalyst (typically 5-10%)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas source

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • The fluorinated nitrobenzene derivative is dissolved in an appropriate solvent in the reaction vessel.

  • A catalytic amount of Pd/C is added to the solution.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature and pressure until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude fluoroaniline product.

  • The crude product can be purified by distillation, crystallization, or column chromatography.

G

Applications in Drug Development and Research

Fluoroaniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine can significantly impact a drug candidate's metabolic stability and binding affinity.

  • Pharmaceuticals: These compounds serve as key building blocks for novel drug development, including anti-inflammatory and anti-cancer agents. For instance, aminopyrimidine compounds derived from related structures have shown potential as inhibitors of protein tyrosine kinase activity, which is implicated in various cancers.

  • Agrochemicals: The agrochemical industry utilizes fluoroanilines to formulate effective herbicides and pesticides, contributing to improved crop protection.

  • Material Science: Their unique chemical properties also make them valuable in the development of new materials, such as specialty polymers and dyes.

G Fluoroaniline Core Fluoroaniline Core Pharmaceuticals Pharmaceuticals Fluoroaniline Core->Pharmaceuticals Drug Discovery Agrochemicals Agrochemicals Fluoroaniline Core->Agrochemicals Pesticide/Herbicide Synthesis Material Science Material Science Fluoroaniline Core->Material Science Polymer/Dye Production

Spectroscopic Data of Analogous Compounds

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from data on similar compounds. Researchers synthesizing this compound should anticipate the following general features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the characteristic triplet for the difluoromethoxy (-OCHF₂) group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: Resonances for the carbon atoms of the benzene ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the difluoromethoxy group will also be identifiable.

  • ¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier. Fragmentation patterns would likely involve the loss of the difluoromethoxy group or other characteristic fragments.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for related aniline compounds, it should be handled with caution. The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Hazard Classifications for Related Compounds:

  • 2-(Difluoromethoxy)aniline: Acute toxicity (Oral, Dermal, Inhalation), Category 4.

  • 4-(Difluoromethoxy)aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • 2,4-Difluoroaniline: Toxic in contact with skin and if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

Conclusion

This compound (CAS 143969-97-7) represents a potentially valuable, yet under-documented, chemical entity. While direct experimental data remains elusive, an examination of its structural analogs provides a solid foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its potential applications. Researchers and drug development professionals are encouraged to use the information presented in this guide as a starting point for their work with this and related compounds, while exercising due caution in its handling and application. Further research into this specific isomer is warranted to fully elucidate its unique characteristics and potential contributions to science and industry.

Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific isomer 2-(Difluoromethoxy)-4-fluoroaniline is scarce in publicly available scientific literature. This guide provides a detailed overview of the closely related and better-documented isomer, 4-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1003865-65-3) , which serves as a valuable proxy for understanding the physicochemical characteristics of this class of compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are pivotal structural motifs in medicinal chemistry and materials science. The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and physicochemical properties. These alterations may include enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets. This document provides a comprehensive technical overview of the physical and chemical properties of 4-(Difluoromethoxy)-2-fluoroaniline, a key building block in the synthesis of various functional molecules.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 4-(Difluoromethoxy)-2-fluoroaniline.

Identifier Value
IUPAC Name 4-(Difluoromethoxy)-2-fluoroaniline
CAS Number 1003865-65-3
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Canonical SMILES C1=CC(=C(C=C1N)F)OC(F)F
Property Value Source
Appearance White to off-white solid[1]
Odor Faint amine-like[1]
Solubility Limited in water; soluble in ethanol, acetone, and dimethylformamide.[1]
Thermal Stability Moderate[1]

Experimental Protocols

Plausible Synthesis of 4-(Difluoromethoxy)-2-fluoroaniline

A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. The following protocol describes a plausible synthetic route to 4-(Difluoromethoxy)-2-fluoroaniline from its nitro precursor.

Reaction Scheme:

G 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene 4-(Difluoromethoxy)-2-fluoroaniline 4-(Difluoromethoxy)-2-fluoroaniline 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene->4-(Difluoromethoxy)-2-fluoroaniline Reduction (e.g., H2, Pd/C) G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development A Synthesis of 4-(Difluoromethoxy)-2-fluoroaniline B Library Synthesis A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F In Vitro & In Vivo Studies E->F G Toxicity Assessment F->G H Phase I-III Trials G->H I Regulatory Approval H->I

References

Structural Analysis of 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 2-(Difluoromethoxy)-4-fluoroaniline, a fluorinated aniline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. Furthermore, a plausible synthetic route is proposed and detailed, offering a practical framework for its laboratory preparation. The inclusion of a difluoromethoxy group and a fluorine atom on the aniline scaffold suggests potential for this molecule to serve as a valuable building block in the development of novel pharmaceuticals and functional materials, primarily by leveraging the known effects of these moieties on metabolic stability, lipophilicity, and binding interactions.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its molecular structure and data from structurally related compounds, the following properties can be predicted.

PropertyPredicted ValueNotes
Molecular Formula C₇H₆F₃NOCalculated from the atomic composition.
Molecular Weight 177.12 g/mol Based on the molecular formula. The isomer 4-(Difluoromethoxy)-2-fluoroaniline has a reported molecular weight of 177.13 g/mol .[1]
Appearance Predicted to be a colorless to light-yellow liquid or low-melting solidBased on similar fluoroaniline derivatives.[2]
Boiling Point ~200-220 °CEstimated based on the boiling point of 2-(Difluoromethoxy)aniline (205 °C) and the influence of an additional fluorine atom.
Melting Point Not readily predictableWould require experimental determination.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane, DMSO)Typical for aniline derivatives of this size and polarity.
pKa (of the anilinium ion) ~2-3The electron-withdrawing effects of the fluorine and difluoromethoxy groups are expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not widely available. The following are predicted spectral characteristics based on the chemical structure and known spectroscopic data for similar compounds.

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
NH₂3.5 - 4.5Broad singletN/A
Ar-H (H3)6.8 - 7.0Doublet of doubletsJH-H ≈ 8-9, JH-F ≈ 4-5
Ar-H (H5)6.9 - 7.1Triplet of doubletsJH-H ≈ 8-9, JH-F ≈ 8-10
Ar-H (H6)6.7 - 6.9Doublet of doubletsJH-H ≈ 8-9, JH-F(methoxy) ≈ 2-3
OCHF₂6.5 - 7.5TripletJH-F ≈ 70-75
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (ppm)Coupling
C1 (C-NH₂)135 - 140Triplet (JC-F ≈ 3-5 Hz)
C2 (C-O)145 - 150Doublet (JC-F ≈ 240-250 Hz)
C3115 - 120Doublet (JC-F ≈ 20-25 Hz)
C4 (C-F)155 - 160Doublet (JC-F ≈ 240-250 Hz)
C5110 - 115Doublet (JC-F ≈ 20-25 Hz)
C6118 - 122Doublet (JC-F ≈ 5-10 Hz)
OCF₂H115 - 120Triplet (JC-F ≈ 250-260 Hz)
¹⁹F NMR Spectroscopy
Fluorine AtomPredicted Chemical Shift (ppm)Multiplicity
Ar-F-110 to -130Multiplet
OCF₂H-80 to -100Doublet of multiplets
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1500 - 1600Strong
C-O-C Stretch1200 - 1300Strong
C-F (Aromatic)1100 - 1250Strong
C-F (Aliphatic)1000 - 1100Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the difluoromethoxy group and other characteristic fragments of the aniline ring.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-5-fluoronitrobenzene. This multi-step synthesis involves the introduction of the difluoromethoxy group followed by the reduction of the nitro group.

Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Group Reduction start 2-Hydroxy-4-fluoro-1-nitrobenzene reagent1 Chlorodifluoromethane (ClCHF₂) Base (e.g., NaOH or K₂CO₃) Solvent (e.g., DMF or Acetonitrile) start->reagent1 Reaction intermediate1 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene reagent1->intermediate1 Product reagent2 Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol or Ethyl Acetate) intermediate1->reagent2 Reaction final_product This compound reagent2->final_product Final Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

  • Reaction Setup: To a solution of 2-hydroxy-4-fluoro-1-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydroxide (NaOH, 2-3 equivalents).

  • Difluoromethylation: The reaction mixture is stirred at room temperature, and chlorodifluoromethane (ClCHF₂) gas is bubbled through the solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Synthesis of this compound

  • Reaction Setup: The 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1 equivalent) from the previous step is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.

Applications in Drug Development and Research

While specific applications of this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

  • The Difluoromethoxy Group: The -OCHF₂ group is often used as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a drug candidate can modulate physicochemical properties in several beneficial ways:

    • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

    • Metabolic Stability: The C-F bonds are strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.

    • Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

    • Conformational Effects: The group can influence the overall conformation of a molecule, potentially leading to improved binding affinity for its biological target.

  • Fluorinated Anilines: Aniline derivatives are common scaffolds in a wide range of pharmaceuticals. The presence of a fluorine atom on the aromatic ring can also contribute to improved metabolic stability and binding affinity. Fluoroanilines are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and agrochemicals.[3][4]

Given these properties, this compound represents a valuable building block for the synthesis of novel bioactive compounds. Its potential logical workflow in a drug discovery context is outlined below.

G Role in Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis & Library Generation A->B Input C High-Throughput Screening (HTS) B->C Generates diverse compounds D Hit Identification C->D Identifies active compounds E Lead Optimization (Structure-Activity Relationship) D->E Refinement of structure F Preclinical Development E->F Candidate selection G Clinical Trials F->G Safety and efficacy testing

Caption: A logical workflow illustrating the potential role of the title compound in drug discovery.

Conclusion

This compound is a fluorinated aromatic amine with significant potential as a synthetic intermediate in drug discovery and materials science. Although direct experimental data for this compound is scarce, its structural features suggest it can impart desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its chemical reactivity and potential applications. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will likely play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.

References

Spectroscopic Analysis of Fluorinated Anilines: A Technical Guide Focused on 2-(Difluoromethoxy)-4-fluoroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive guide to the spectroscopic characterization of 2-(Difluoromethoxy)-4-fluoroaniline. However, due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from its close structural isomer, 4-(Difluoromethoxy)-2-fluoroaniline , as a primary reference. Additional representative spectroscopic data from structurally similar compounds are included to provide a comprehensive understanding of the expected spectral characteristics. The experimental protocols detailed herein are established, generalized methods for the analysis of organic compounds and are broadly applicable to the target molecule.

This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of fluorinated anilines.

Spectroscopic Data Summary

The following tables summarize the available and representative spectroscopic data for 4-(Difluoromethoxy)-2-fluoroaniline and related compounds. This data is crucial for the structural elucidation and purity assessment of these molecules.

Table 1: ¹H NMR Data for 4-(Difluoromethoxy)-2-fluoroaniline
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

No specific ¹H NMR data for 4-(Difluoromethoxy)-2-fluoroaniline was found in the provided search results. The following is representative data for a related compound, 4-fluoroaniline.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.89t2H8.0Ar-H
6.62dd2H8.6, 4.5Ar-H
3.60s2H-NH₂
Table 2: Representative ¹³C NMR Data for Fluorinated Anilines

Specific ¹³C NMR data for this compound is not available. The following table presents data for 4-fluoroaniline to illustrate typical chemical shifts and couplings.[1]

Chemical Shift (δ) ppmCouplingCoupling Constant (J) HzAssignment
156.38d235.2C-F
142.57d2.0C-NH₂
116.10d7.6Ar-C
115.69d22.4Ar-C
Table 3: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

Specific ¹⁹F NMR data for this compound is not available. The following are typical chemical shift ranges for related functional groups referenced against CFCl₃.[2]

Functional GroupChemical Shift (δ) ppm Range
Ar-F-100 to -140
-O-CF₂-H-80 to -100
Table 4: Representative Mass Spectrometry Data

Specific mass spectrometry data for this compound is not available. The following data is for the related compound 2,4-difluoroaniline.

m/zRelative IntensityAssignment
129100[M]⁺
10250[M - HCN]⁺
10145[M - H₂CN]⁺
Table 5: Representative Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not available. The following are characteristic absorption bands for fluoroanilides.[3]

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, Sharp (doublet)N-H Stretch (asymmetric and symmetric)
3000 - 3100MediumAromatic C-H Stretch
1600 - 1650StrongN-H Bend
1500 - 1600Medium to StrongAromatic C=C Stretch
1200 - 1300StrongC-N Stretch
1100 - 1250Very StrongC-F Stretch
1000 - 1100StrongC-O Stretch (ether)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

2.1.2 ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required due to the low natural abundance of ¹³C.[7]

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral width (e.g., 0-220 ppm) is necessary.[8] Due to longer relaxation times for quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) may be needed for accurate integration.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent signal or TMS.

2.1.3 ¹⁹F NMR Spectroscopy

  • Sample Preparation: Sample preparation is similar to ¹H NMR.

  • Instrument Setup: Tune the probe to the ¹⁹F frequency.

  • Data Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be necessary due to the large chemical shift range of ¹⁹F.[9][10] An external reference standard, such as CFCl₃ (δ = 0.00 ppm) or trifluoroacetic acid, is often used.[11]

  • Data Processing: Process the data as with other NMR techniques.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic amines (e.g., a 30 m HP-5MS column).[12] Set the injector and transfer line temperatures to around 290°C.[12]

  • Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC.[12] Program the oven temperature to ramp from a low initial temperature (e.g., 80°C) to a final temperature (e.g., 290°C) to ensure separation of the analyte from any impurities.[12] Helium is typically used as the carrier gas.[12][13]

  • Mass Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization, EI). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for liquids or solids soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Place the sample holder in the FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the analyte.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization of a Novel Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Primary Structure MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight & Fragmentation IR FTIR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Chromophores Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation UV_Vis->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Spectroscopic analysis workflow for a new chemical entity.

References

Technical Guide: Physicochemical Properties of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a summary of the key physicochemical properties of a specific fluorinated aniline derivative. While the initial request specified "2-(Difluoromethoxy)-4-fluoroaniline," an extensive search of chemical databases did not yield data for this specific isomer. However, detailed information is available for the closely related isomer, 4-(Difluoromethoxy)-2-fluoroaniline . This document focuses on the available data for this compound, which is a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key quantitative data for 4-(Difluoromethoxy)-2-fluoroaniline.

PropertyValueSource
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [1]
CAS Number 1003865-65-3[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-(Difluoromethoxy)-2-fluoroaniline are typically proprietary to the manufacturing entity. However, this section outlines standard methodologies that would be employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and purity of the compound.

  • Methodology:

    • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts, coupling constants, and integration values are analyzed to confirm the positions of the hydrogen, carbon, and fluorine atoms on the aniline ring and the difluoromethoxy group.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

    • The resulting mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Methodology:

    • A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water).

    • The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).

    • A gradient or isocratic elution method is used to separate the compound from any impurities.

    • The purity is determined by the peak area of the main compound relative to the total peak area detected by a UV detector.

Conceptual Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a novel or synthesized chemical compound like 4-(Difluoromethoxy)-2-fluoroaniline.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity and Physicochemical Characterization cluster_3 Application and Further Studies Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC/UPLC for Purity Purification->HPLC MeltingPoint Melting Point Determination HPLC->MeltingPoint Solubility Solubility Assessment MeltingPoint->Solubility BiologicalScreening Biological Screening Solubility->BiologicalScreening MaterialScience Material Science Application Solubility->MaterialScience

A conceptual workflow for the synthesis, characterization, and application of a chemical compound.

References

Unveiling 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-fluoroaniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and data on structurally related molecules. This document details a probable synthetic route, compiles key physicochemical properties, and presents this information in a structured format for researchers.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a substituted aniline that incorporates both a difluoromethoxy group and a fluorine atom, making it a valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of structurally similar compounds provide valuable insights. The following table summarizes key data for related aniline derivatives.

Property2-(Difluoromethoxy)aniline2,4-Difluoroaniline4-(Difluoromethoxy)-2-fluoroaniline (Isomer)
CAS Number 22236-04-0[1]367-25-91003865-65-3[2]
Molecular Formula C₇H₇F₂NO[1]C₆H₅F₂NC₇H₆F₃NO
Molecular Weight 159.13 g/mol [1]129.11 g/mol 177.13 g/mol
Boiling Point 209.8 ± 30.0 °C at 760 mmHg170 °C at 753 mmHgNot available
Density 1.3 ± 0.1 g/cm³1.268 g/mL at 25 °CNot available
Refractive Index 1.5021.506Not available

Synthesis Pathway

The most probable synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This precursor is commercially available (CAS: 1865729-77-6)[3].

G cluster_0 Synthesis of this compound A 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (CAS: 1865729-77-6) B Reduction A->B Catalyst (e.g., Pd/C) H₂ gas or Hydrazine C This compound B->C

Probable synthesis of this compound.
Experimental Protocol: Reduction of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

The following is a generalized experimental protocol for the reduction of a nitroaniline to an aniline using catalytic hydrogenation, a common and effective method for this type of transformation.

Materials:

  • 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or Hydrazine hydrate

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Preparation: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation:

    • Using Hydrogen Gas: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 3-10 atm)[4]. Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60°C)[4]. Monitor the reaction progress by techniques such as TLC or LC-MS.

    • Using Hydrazine Hydrate: Alternatively, add hydrazine hydrate (2-5 eq) dropwise to the reaction mixture at room temperature or with gentle heating. This method avoids the need for high-pressure hydrogenation equipment.

  • Work-up:

    • Once the reaction is complete, carefully depressurize the vessel (if using H₂ gas) and purge with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the final product.

Potential Applications

While specific applications for this compound are not widely reported, its structural motifs suggest its utility as a key intermediate in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The presence of the difluoromethoxy group can enhance metabolic stability and the fluorine atom can modulate receptor binding, making it a valuable scaffold for novel therapeutics.

  • Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic rings.

  • Specialty Dyes and Polymers: The unique electronic properties conferred by the fluorine substituents can be exploited in the development of advanced materials.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from starting material to a fully characterized final product.

G cluster_1 Experimental Workflow Start Starting Material: 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline Reaction Catalytic Reduction Start->Reaction Workup Filtration and Solvent Removal Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure this compound Purification->Product Analysis Characterization: NMR, MS, IR, Elemental Analysis Product->Analysis

References

Potential Research Areas for 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with significant potential as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine atoms and the difluoromethoxy group can profoundly influence a molecule's physicochemical and biological properties. The difluoromethoxy group, in particular, is of growing interest in medicinal chemistry. It can serve as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and target affinity.[1][2] This technical guide outlines potential research avenues for this compound by extrapolating from the known properties and applications of its structural analogs.

Physicochemical Properties and Data Presentation

Property2-(Difluoromethoxy)aniline2,4-DifluoroanilinePredicted for this compound
Molecular Formula C7H7F2NOC6H5F2NC7H6F3NO
Molecular Weight 159.13 g/mol [3]129.11 g/mol [4]~193.12 g/mol
Boiling Point 209.8 ± 30.0 °C at 760 mmHg[3]170 °C at 753 mmHg[5]Expected to be slightly higher than analogs
Density ~1.3 g/cm³[3]1.268 g/mL at 25 °C[5]Expected to be around 1.3-1.4 g/cm³
logP (Octanol/Water) Not available1.547[4]Predicted to be higher due to the difluoromethoxy group
pKa Not available3.26 ± 0.10[6]Expected to be a weak base, similar to analogs

Potential Synthetic Pathways

The synthesis of this compound can be approached through several routes, leveraging established methods for the synthesis of fluorinated anilines. A plausible synthetic pathway is outlined below.

G cluster_0 Proposed Synthesis of this compound Start 1-Chloro-2-fluoro-5-nitrobenzene Step1 Nucleophilic Aromatic Substitution (e.g., with Sodium Difluoromethoxide) Start->Step1 Reagents Intermediate1 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation with Pd/C) Intermediate1->Step2 Reagents End This compound Step2->End

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene

  • To a solution of 1-chloro-2-fluoro-5-nitrobenzene in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a source of the difluoromethoxide anion. This can be generated in situ from sodium chlorodifluoroacetate or other appropriate precursors.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene.

Step 2: Synthesis of this compound

  • Dissolve the 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt. %).

  • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 3-10 atm).[7]

  • Maintain the reaction at room temperature with vigorous stirring until the consumption of hydrogen ceases.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Potential Research Areas

The unique structural features of this compound suggest its utility in several research and development areas.

Medicinal Chemistry and Drug Discovery

The difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, making it a valuable moiety in drug design.[8] The fluoroaniline scaffold is also a common feature in many bioactive molecules.[9][10]

a) Kinase Inhibitors: Many aniline and fluoroaniline derivatives are known to be potent kinase inhibitors. The amino group can act as a key hydrogen bond donor in the hinge region of the kinase active site. Potential targets include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.

  • Non-Receptor Tyrosine Kinases: Such as Src family kinases.

  • Serine/Threonine Kinases: Including those in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[11][12]

G cluster_1 Hypothetical Kinase Inhibition Pathway Compound 2-(Difluoromethoxy)- 4-fluoroaniline Derivative Kinase Tyrosine Kinase (e.g., c-Met, Mer) Compound->Kinase Inhibits Pathway Downstream Signaling (e.g., PI3K/AKT, ERK) Kinase->Pathway Activates Effect Inhibition of Cell Proliferation, Induction of Apoptosis Pathway->Effect Leads to

Caption: Potential mechanism of action for a drug derived from the target compound.

b) Neuroscience: The modulation of lipophilicity and metabolic stability by the difluoromethoxy group could be advantageous for developing central nervous system (CNS) active agents that require blood-brain barrier penetration.

c) Anti-infective Agents: Fluoroquinolone antibiotics are a well-known class of drugs containing a fluoroaniline-like core. This suggests potential applications in developing new antibacterial or antifungal agents.

Agrochemicals

Fluoroaniline derivatives are used in the synthesis of herbicides and fungicides.[13] The difluoromethoxy group can also contribute to the efficacy and metabolic stability of agrochemicals.[8] Research in this area could focus on developing novel pesticides with improved potency and environmental profiles.

Materials Science

Aniline derivatives are precursors to conductive polymers and dyes.[14] The introduction of fluorine can enhance the thermal stability and electronic properties of these materials. This compound could be investigated as a monomer for the synthesis of novel fluorinated polymers with unique optical or electronic properties.

Experimental Workflow for Preliminary Screening

A logical workflow for the initial investigation of this compound's biological potential is proposed below.

G cluster_2 Biological Screening Workflow Start Synthesize and Purify This compound Library Create a Library of Derivatives Start->Library Screening High-Throughput Screening (e.g., Kinase Panel, Cell Viability Assays) Library->Screening Hit Identify 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization InVivo In Vivo Efficacy and Toxicity Studies Optimization->InVivo

References

2-(Difluoromethoxy)-4-fluoroaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety and Handling of 2-(Difluoromethoxy)-4-fluoroaniline and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound and its close structural analogs. The information presented is synthesized from publicly available Safety Data Sheets (SDS) and other technical documents for compounds such as 4-(difluoromethoxy)aniline and various fluoroanilines. Professionals handling these materials should always consult the specific Safety Data Sheet for the exact compound in use and adhere to all institutional and regulatory guidelines.

Hazard Identification and Classification

Aniline derivatives, particularly those containing fluorine, are often associated with significant health hazards. Based on data from structurally similar compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and eye irritation and may lead to respiratory irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic if swallowed / Harmful if swallowed[1][2][3][4][5][6]
Acute Toxicity, DermalCategory 3Toxic in contact with skin[1][4][5][6]
Acute Toxicity, InhalationCategory 3Toxic if inhaled[1][4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1][2][3][4][5]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[1][2][3][4][5]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][7][8]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling aniline compounds.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye/Face ProtectionChemical safety goggles or face shield.[2][3][7][9][10]OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7]
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber).[2][3][9][10]EN 374.[8][9][10]
Body ProtectionProtective clothing, such as a lab coat or a chemical-resistant suit.[2][3][9][10]EN 14605 or EN 13034.[9][10]
Respiratory ProtectionA NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][7]-

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][3][11][12][13]

  • Do not breathe mist, vapors, or spray.[1][2][4][7][11][12]

  • Wash hands thoroughly after handling.[1][2][4][5][7][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][4][5][7][12]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][5][7][11][12][14]

  • Protect from light and air.[4][5]

  • Store locked up.[1][4][5][14]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

Table 3: First Aid Protocols

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4][5][7][8][9][14][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][5][8][9][12][14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4][5][6][7][8][9][12][14][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5][7][8][9][14][15]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][5][8][9][14]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8][9][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5][9][10][11][14]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Table 2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or watercourses.[3][9][10]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[1][4][5][7][11]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][2][4][5][9][14] It is recommended to use a licensed professional waste disposal service.[16] Contaminated packaging should also be treated as hazardous waste.[13][16]

Experimental Protocols and Workflows

The following diagrams illustrate standardized workflows for handling emergencies involving this class of compounds.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_containment Containment and Cleanup cluster_disposal Decontamination and Disposal Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Material PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for handling a chemical spill.

First_Aid_Response_Workflow cluster_exposure Exposure Event cluster_scene Scene Safety and Initial Response cluster_first_aid Specific First Aid Measures cluster_medical Medical Attention Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Scene_Safety Ensure Scene is Safe (Remove from source if possible) Exposure->Scene_Safety Inhalation Inhalation: Move to fresh air. Provide oxygen or CPR if needed. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Flush skin with water for 15 min. Exposure->Skin_Contact Eye_Contact Eye Contact: Flush eyes with water for 15 min. Remove contact lenses. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Call_Help Call for Emergency Medical Assistance Scene_Safety->Call_Help Provide_SDS Provide SDS to Responders Call_Help->Provide_SDS Medical_Attention Seek Immediate Professional Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: First aid response for an exposure event.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-(Difluoromethoxy)-4-fluoroaniline. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy and fluoro substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols detail the synthesis of amide, urea, sulfonamide, and heterocyclic derivatives.

I. Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes a general method for the acylation of this compound to yield N-aryl amides, which are common motifs in drug candidates.

Experimental Protocol: Synthesis of N-(2-(Difluoromethoxy)-4-fluorophenyl)acetamide

This protocol details the reaction of this compound with an acylating agent to form the corresponding acetamide.

Materials:

  • This compound

  • Acetyl chloride (or Acetic Anhydride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

Derivative ClassReagentsSolventYield (%)Purity (%)Reference
AmideThis compound, Acetyl Chloride, PyridineDCM85-95>98Adapted from general amide synthesis protocols

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Acetyl Chloride dropwise C->D E Warm to RT and stir for 2-4h D->E F Monitor by TLC E->F G Quench with Water F->G H Wash with 1M HCl, NaHCO3, Brine G->H I Dry organic layer (MgSO4) H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K

Caption: Reactants and product in urea synthesis.

III. Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key component in a wide range of antibacterial and diuretic drugs. This protocol describes the synthesis of a sulfonamide derivative.

Experimental Protocol: Synthesis of N-(2-(Difluoromethoxy)-4-fluorophenyl)benzenesulfonamide

This protocol details the reaction of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data:

Derivative ClassReagentsSolventYield (%)Purity (%)Reference
SulfonamideThis compound, Benzenesulfonyl Chloride, PyridineDCM75-85>95Adapted from general sulfonamide synthesis protocols

G start Starting Materials intermediate Reaction Intermediate (N-Sulfonylation) start->intermediate Benzenesulfonyl Chloride, Pyridine, DCM product Sulfonamide Product intermediate->product Work-up & Purification

Caption: Two-step synthesis of quinazolinone derivatives.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and purity are indicative and may vary depending on the specific reaction conditions and the scale of the synthesis. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.

Application Notes: 2-(Difluoromethoxy)-4-fluoroaniline as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a key building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. The incorporation of a difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability and lipophilicity of drug candidates. These properties are highly desirable in modern drug design, contributing to improved pharmacokinetic profiles and potentially increased efficacy. This aniline derivative is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that target specific signaling pathways implicated in cell proliferation and survival.

Key Advantages of the this compound Moiety:

  • Metabolic Stability: The difluoromethoxy group is less susceptible to oxidative metabolism compared to a methoxy group, leading to a longer half-life in the body.

  • Modulation of Physicochemical Properties: The fluorine atoms can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions with target proteins.

  • Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Bioisosteric Replacement: It can act as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's properties.

Application in the Synthesis of EGFR Inhibitors

A significant application of this compound is in the synthesis of aminopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, and its dysregulation is a key driver in many cancers, including non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to constitutive activation of the receptor and uncontrolled cell proliferation.

The aminopyrimidine scaffold serves as a core structure for many EGFR inhibitors. This compound can be incorporated into this scaffold to create potent and selective inhibitors that target both wild-type and mutant forms of EGFR.

Quantitative Data: In Vitro Activity of an Exemplary EGFR Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative aminopyrimidine compound synthesized using this compound against various EGFR isoforms.

Compound IDTarget EGFR IsoformIC₅₀ (nM)
Exemplary Compound 1 L858R/T790M1.5
Exon 19 del/T790M2.1
Wild-Type25.0

Data extracted from patent literature. "Exemplary Compound 1" is a representative molecule from a series of compounds synthesized for EGFR inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene to produce the title compound.

Materials:

  • 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene (4.17 g, 20.1 mmol) in methanol (40 mL).

  • Add 10% Pd/C (400 mg) to the solution.

  • Stir the reaction mixture under a hydrogen gas atmosphere (balloon) at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Synthesis of an Aminopyrimidine EGFR Inhibitor Intermediate

This protocol outlines the coupling of this compound with a substituted pyrimidine, a key step in the synthesis of the final EGFR inhibitor.

Materials:

  • This compound

  • Substituted 2-chloropyrimidine derivative

  • Appropriate solvent (e.g., isopropanol, dioxane)

  • Base (e.g., diisopropylethylamine - DIPEA)

Procedure:

  • To a solution of the substituted 2-chloropyrimidine derivative in the chosen solvent, add this compound.

  • Add the base (e.g., DIPEA) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation Induces Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Binds to Exemplary_Inhibitor Aminopyrimidine Inhibitor Exemplary_Inhibitor->EGFR Inhibits RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Activation->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Activation->PI3K_AKT_mTOR_Pathway Activates Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Promotes Cell_Survival Cell_Survival PI3K_AKT_mTOR_Pathway->Cell_Survival Promotes

Caption: EGFR Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start Start Nitro_Reduction Reduction of 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene Start->Nitro_Reduction Aniline_Product This compound Nitro_Reduction->Aniline_Product Coupling_Reaction Nucleophilic Aromatic Substitution with Substituted Pyrimidine Aniline_Product->Coupling_Reaction Intermediate Aminopyrimidine Intermediate Coupling_Reaction->Intermediate Further_Modification Further Synthetic Modifications Intermediate->Further_Modification Final_Product Final EGFR Inhibitor Further_Modification->Final_Product Biological_Screening In Vitro & In Vivo Screening Final_Product->Biological_Screening End End Biological_Screening->End

Caption: General Synthetic Workflow for EGFR Inhibitors.

Application of 2-(Difluoromethoxy)-4-fluoroaniline in Agrochemical Synthesis: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with potential as a key building block in the synthesis of novel agrochemicals. The introduction of fluorine and difluoromethoxy groups into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties highly desirable in the development of modern pesticides. While direct applications of this compound in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are present in several successful fungicides. This document will explore the potential application of this compound through a detailed examination of the synthesis and mode of action of a structurally related, market-leading fungicide, Fluxapyroxad. The protocols and pathways described for Fluxapyroxad serve as a representative model for how this compound could be utilized in the discovery and development of new crop protection agents.

Case Study: Fluxapyroxad - A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide developed by BASF. It exhibits excellent efficacy against a wide range of fungal pathogens in various crops. Its mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain.

Synthesis of Fluxapyroxad

The synthesis of Fluxapyroxad involves the coupling of a substituted pyrazole carboxylic acid with a specific fluorinated biphenyl amine. The key intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, shares structural similarities with the topic compound. A plausible synthetic route to Fluxapyroxad is outlined below.

Experimental Protocol: Synthesis of Fluxapyroxad

Part 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

A detailed, multi-step synthesis is typically required to produce this acid chloride from commercially available starting materials. For the purpose of this protocol, we will assume this key intermediate is available.

Part 2: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (Key Intermediate)

This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction followed by reduction.

  • Step 2a: Suzuki-Miyaura Coupling

    • To a solution of 1-bromo-2-nitrobenzene (1.0 eq) and (3,4,5-trifluorophenyl)boronic acid (1.1 eq) in a suitable solvent such as a mixture of toluene and water, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Add a base, such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl.

  • Step 2b: Reduction of the Nitro Group

    • Dissolve the 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent, such as iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.

    • Heat the mixture to reflux (around 70-80 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with an organic solvent and wash with water.

    • Dry the organic layer and concentrate to give 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

Part 3: Amide Coupling to form Fluxapyroxad

  • Dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Fluxapyroxad.

Quantitative Data Summary

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
2a: Suzuki Coupling 1-bromo-2-nitrobenzene, (3,4,5-trifluorophenyl)boronic acidPd(PPh₃)₄, K₂CO₃Toluene/Water80-1004-685-95>95
2b: Nitro Reduction 3',4',5'-trifluoro-2-nitro-1,1'-biphenylFe, NH₄ClEthanol/Water70-802-490-98>98
3: Amide Coupling 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, Pyrazole acid chlorideTriethylamineDichloromethane0 - RT4-880-90>99

Note: Yields and purity are representative and can vary based on reaction scale and optimization.

Synthesis Workflow Diagram

G cluster_part1 Part 1: Pyrazole Acid Chloride Synthesis cluster_part2 Part 2: Biphenyl Amine Synthesis cluster_part3 Part 3: Final Amide Coupling A Commercially Available Starting Materials B Multi-step Synthesis A->B Reaction C 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride B->C Purification I Amide Coupling C->I D 1-bromo-2-nitrobenzene + (3,4,5-trifluorophenyl)boronic acid E Suzuki-Miyaura Coupling (Pd Catalyst) D->E F 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl E->F G Nitro Group Reduction (Fe/NH4Cl) F->G H 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine G->H H->I J Fluxapyroxad I->J

Synthesis workflow for Fluxapyroxad.
Mode of Action: Inhibition of Succinate Dehydrogenase

Fluxapyroxad, like other SDHI fungicides, targets Complex II of the mitochondrial respiratory chain in fungi.

  • Cellular Respiration: Fungi, like other eukaryotes, generate energy in the form of ATP through cellular respiration. This process involves a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain.

  • Succinate Dehydrogenase (Complex II): SDH is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain.

  • Inhibition by Fluxapyroxad: Fluxapyroxad binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding is highly specific and blocks the transfer of electrons from succinate to ubiquinone.

  • Energy Crisis: The blockage of the electron transport chain disrupts the production of ATP, leading to a severe energy deficit within the fungal cell.

  • Fungal Growth Inhibition: Without sufficient energy, essential cellular processes such as spore germination, germ tube elongation, and mycelial growth are inhibited, ultimately leading to the death of the fungus.

Signaling Pathway Diagram

G cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain cluster_outcome Cellular Outcome ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate NoATP ATP Production Blocked ComplexII->NoATP ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII Oxidation ATP ATP (Energy) ATP_Synthase->ATP FungalDeath Fungal Cell Death Fluxapyroxad Fluxapyroxad Fluxapyroxad->ComplexII Inhibits NoATP->FungalDeath

Mode of action of Fluxapyroxad.

While a direct, large-scale agrochemical application of this compound is not immediately evident from public sources, its structural features strongly suggest its potential as a valuable intermediate in the synthesis of novel fungicides. The detailed analysis of Fluxapyroxad, a highly successful SDHI fungicide, provides a clear and relevant blueprint for how such a molecule could be employed. The synthesis of complex fluorinated biphenyl amines and their subsequent coupling with a pyrazole carboxylic acid represents a key strategy in modern fungicide development. Researchers and scientists in the field of agrochemical synthesis can leverage these protocols and an understanding of the mode of action as a foundation for designing and evaluating new active ingredients derived from this compound and related fluorinated building blocks. The continued exploration of novel fluorinated anilines is a promising avenue for the discovery of next-generation crop protection solutions with improved efficacy and environmental profiles.

Protocol for N-alkylation of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The N-alkylation of 2-(Difluoromethoxy)-4-fluoroaniline is a critical process for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The introduction of an alkyl group to the nitrogen atom can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. The presence of the difluoromethoxy and fluoro substituents on the aniline ring presents unique challenges and opportunities. These electron-withdrawing groups decrease the nucleophilicity of the amino group, potentially making the N-alkylation reaction more difficult to achieve compared to unsubstituted aniline. However, these groups are also sought after in drug design to enhance metabolic stability and binding affinity.

This document provides a detailed protocol for the N-alkylation of this compound via reductive amination, a widely used and versatile method for the formation of C-N bonds.[1][2][3] This method involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. Additionally, alternative methods such as the Buchwald-Hartwig amination are briefly discussed.

Proposed Reaction Scheme: Reductive Amination

A general scheme for the reductive amination of this compound with an aldehyde or ketone is shown below.

Figure 1: General reaction scheme for the reductive amination of this compound. R1 and R2 can be hydrogen or alkyl/aryl groups.

Experimental Protocol: Reductive Amination

This proposed protocol is based on established methods for the reductive amination of electron-deficient anilines.[1] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., cyclohexanone, benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution.

  • If using a less reactive ketone, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), in the reaction solvent.

  • Slowly add the reducing agent to the reaction mixture in portions over 15-20 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Alternative Methods

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and can be an effective alternative for the N-alkylation of this compound, especially with aryl or vinyl halides.[4][5][6] This method involves the reaction of the aniline with an organic halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7]

Data Presentation

The following table presents expected yields for the N-alkylation of anilines with electron-withdrawing groups based on analogous reactions found in the literature. Actual yields for this compound may vary and would require experimental optimization.

Alkylating Agent (Aldehyde/Ketone)Reducing AgentTypical Yield Range (%)Reference Analogy
CyclohexanoneNaBH(OAc)₃70-90%[1]
BenzaldehydeNaBH(OAc)₃65-85%[8]
AcetoneNaBH₃CN60-80%[9]
4-MethoxybenzaldehydeNaBH(OAc)₃75-95%[1]

Disclaimer: The yields presented in this table are estimates based on similar reactions and are for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Aniline in Solvent reagents Add Aldehyde/Ketone start->reagents imine Stir for Imine Formation reagents->imine add_reducing_agent Add Reducing Agent (e.g., STAB) imine->add_reducing_agent Proceed to Reduction react Stir at Room Temperature (12-24h) add_reducing_agent->react quench Quench with NaHCO3 react->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for the N-alkylation via reductive amination.

Substituent_Effects cluster_EWG Electron-Withdrawing Groups (EWGs) Aniline This compound OCF2H -OCHF2 (Difluoromethoxy) F -F (Fluoro) Effect Decreased Nucleophilicity of Amino Group OCF2H->Effect F->Effect Consequence Requires More Forcing Reaction Conditions or More Active Catalytic System Effect->Consequence

Caption: Influence of substituents on the reactivity of the aniline.

References

Application Notes and Protocols for the Use of 2-(Difluoromethoxy)-4-fluoroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(difluoromethoxy)-4-fluoroaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The incorporation of the difluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability and lipophilicity, properties that are critical for the development of effective drug candidates. This document offers detailed protocols for key cross-coupling reactions, enabling the synthesis of a diverse range of novel chemical entities for applications in drug discovery and materials science.

Introduction to this compound in Cross-Coupling

This compound is a valuable synthetic intermediate. The presence of the electron-withdrawing difluoromethoxy and fluoro substituents can influence the reactivity of the aniline moiety in cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction, are powerful methods for the formation of carbon-nitrogen and carbon-carbon bonds. These reactions allow for the facile synthesis of complex aromatic compounds from readily available starting materials.

While specific literature examples detailing the cross-coupling of this compound are limited, the following protocols are based on established methodologies for structurally similar fluorinated anilines and aryl halides. These procedures provide a strong starting point for the development of specific applications.

Key Cross-Coupling Reactions and Protocols

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds.

Reaction Scheme:

Where Ar-X is an aryl halide or triflate and H₂N-R is an amine.

Experimental Protocol (Analogous Example):

This protocol is adapted from a general procedure for the palladium-catalyzed amination of aryl bromides.

Materials:

  • This compound

  • Aryl bromide or chloride (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar reactions):

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene1001885-95
4-ChlorobenzonitrilePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1102470-80
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Reaction Scheme:

Where Ar-X is an aryl halide or triflate and R-B(OR')₂ is a boronic acid or ester.

Experimental Protocol (Analogous Example):

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of aryl halides.

Materials:

  • Aryl halide derived from this compound (e.g., 1-bromo-2-(difluoromethoxy)-4-fluorobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data (Hypothetical based on similar reactions):

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-(difluoromethoxy)-4-fluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
1-Iodo-2-(difluoromethoxy)-4-fluorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF100885-95
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in various bioactive molecules.

Reaction Scheme:

Where Ar-X is an aryl halide or triflate and H-C≡C-R is a terminal alkyne.

Experimental Protocol (Analogous Example):

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.

Materials:

  • Aryl halide derived from this compound (e.g., 1-iodo-2-(difluoromethoxy)-4-fluorobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar reactions):

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-2-(difluoromethoxy)-4-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT1880-90
1-Bromo-2-(difluoromethoxy)-4-fluorobenzeneEthynyltrimethylsilanePd(dppf)Cl₂ / CuIDIPAToluene801275-85

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube reagents Add Pd(OAc)₂, XPhos, NaOᵗBu start->reagents purge Purge with Argon reagents->purge solvent Add anhydrous Toluene purge->solvent substrates Add Aryl Bromide & This compound solvent->substrates heat Heat to 100°C (12-24h) substrates->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with aq. NH₄Cl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition rb R-B(OR')₂ + Base rb->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The products derived from the cross-coupling of this compound are of significant interest in drug discovery. For instance, the resulting N-aryl and C-aryl anilines can serve as key scaffolds for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The difluoromethoxy group can improve the metabolic stability and cell permeability of drug candidates.

Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_drug_action Biological Action aniline 2-(Difluoromethoxy)- 4-fluoroaniline coupling Cross-Coupling Reaction aniline->coupling product N-Aryl or C-Aryl Aniline Derivative coupling->product inhibitor Kinase Inhibitor (Drug Candidate) product->inhibitor Lead Optimization kinase Protein Kinase (e.g., EGFR, Abl) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate Phosphorylation downstream Downstream Signaling phos_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Role of synthesized compounds as kinase inhibitors in signaling pathways.

These application notes and protocols are intended to serve as a guide for researchers. The reaction conditions may require further optimization depending on the specific substrates and desired outcomes. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific application.

References

Synthesis of Novel Fluorinated Heterocycles: Application Notes and Protocols for 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel quinoline and benzimidazole derivatives utilizing 2-(Difluoromethoxy)-4-fluoroaniline as a key starting material. The incorporation of the difluoromethoxy group and a fluorine atom onto the heterocyclic scaffold is of significant interest in medicinal chemistry, as these modifications can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3][4]

Physicochemical Properties of Starting Material

A summary of the key physicochemical properties of the starting material, this compound, is provided in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 22236-04-0[5]
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.13 g/mol
Appearance Colorless to light yellow liquid[5]
Boiling Point 209.8 ± 30.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Refractive Index 1.502[5]
Flash Point 80.7 ± 24.6 °C[5]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).[6][7][8]

Experimental Protocols

Two detailed protocols for the synthesis of a novel fluorinated quinoline and a benzimidazole derivative are presented below.

Protocol 1: Synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline via Skraup Synthesis

This protocol describes the synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline from this compound using a modified Skraup reaction.[9][10][11][12]

Reaction Scheme:

Materials and Equipment:
  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, cautiously add concentrated sulfuric acid (30 mL) to glycerol (15 mL, approx. 18.5 g).

  • Addition of Aniline: To the stirred mixture, slowly add this compound (5.0 g, 28.2 mmol).

  • Addition of Oxidizing Agent: Add nitrobenzene (6.0 mL, 58.8 mmol) dropwise to the reaction mixture. A small amount of ferrous sulfate (0.5 g) can be added to moderate the reaction.

  • Heating: Heat the mixture gently at first, then increase the temperature to 120-130°C and maintain it for 3-4 hours. The reaction is exothermic and should be monitored carefully.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 200 mL of ice-water.

    • Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure of the purified 7-(Difluoromethoxy)-5-fluoroquinoline is confirmed by NMR and mass spectrometry.

Expected Results and Data Presentation:

Table 2: Yield and Characterization Data for 7-(Difluoromethoxy)-5-fluoroquinoline

ParameterExpected Value
Yield 40-50%
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 8.9 (dd, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 6.7 (t, J=74 Hz, 1H, -OCHF₂)
¹⁹F NMR (CDCl₃, 376 MHz) δ -80 to -82 (d, 2F, -OCHF₂), -110 to -115 (m, 1F, Ar-F)
¹³C NMR (CDCl₃, 100 MHz) δ 150-155 (Ar-C), 145-150 (Ar-C), 130-135 (Ar-C), 120-125 (Ar-C), 115-120 (t, J=260 Hz, -OCHF₂)
MS (ESI+) m/z 214.0 [M+H]⁺

Protocol 2: Synthesis of 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole via Phillips-Ladenburg Synthesis

This protocol outlines the synthesis of 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole from this compound. This procedure requires a preliminary step to introduce a second amino group ortho to the existing one.[13][14][15][16]

Reaction Scheme:

Step 1: Nitration and Reduction

Step 2: Cyclization

Materials and Equipment:
  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Standard laboratory glassware for synthesis and work-up

Experimental Procedure:

Step 1a: Nitration

  • In a flask cooled in an ice-salt bath, slowly add this compound (5.0 g, 28.2 mmol) to concentrated sulfuric acid (20 mL).

  • To this solution, add a cooled mixture of nitric acid (2.5 mL) and sulfuric acid (5 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash with cold water until the filtrate is neutral.

  • Dry the crude 2-(Difluoromethoxy)-4-fluoro-6-nitroaniline.

Step 1b: Reduction

  • Suspend the crude nitro-aniline in ethanol (50 mL) and add concentrated HCl (20 mL).

  • Add a solution of tin(II) chloride dihydrate (19.1 g, 84.6 mmol) in ethanol (30 mL) portion-wise.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-(Difluoromethoxy)-5-fluorobenzene-1,2-diamine.

Step 2: Cyclization (Phillips-Ladenburg Reaction)

  • Dissolve the crude diamine in glacial acetic acid (20 mL).

  • Add a few drops of concentrated HCl and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole.

Expected Results and Data Presentation:

Table 3: Yield and Characterization Data for 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole

ParameterExpected Value
Overall Yield 35-45%
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (br s, 1H, NH), 7.4-7.2 (m, 2H, Ar-H), 7.1 (t, J=74 Hz, 1H, -OCHF₂), 2.5 (s, 3H, CH₃)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -81 to -83 (d, 2F, -OCHF₂), -112 to -117 (m, 1F, Ar-F)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-155 (Ar-C), 140-145 (Ar-C), 115-120 (t, J=260 Hz, -OCHF₂), 110-115 (Ar-C), 100-105 (Ar-C), 14-16 (CH₃)
MS (ESI+) m/z 215.1 [M+H]⁺

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Experimental Workflow for the Synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A This compound E Skraup Cyclization (120-130°C, 3-4h) A->E B Glycerol B->E C H₂SO₄ C->E D Nitrobenzene D->E F Quenching with Ice-water E->F Reaction Mixture G Neutralization with NaOH F->G H Extraction with DCM G->H I Drying and Solvent Removal H->I J Column Chromatography I->J Crude Product K Characterization (NMR, MS) J->K Purified Product L 7-(Difluoromethoxy)-5-fluoroquinoline K->L

Caption: Workflow for the synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline.

G Experimental Workflow for the Synthesis of 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole cluster_start Starting Material cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification & Characterization A This compound B Nitration (HNO₃/H₂SO₄) A->B C Reduction (SnCl₂/HCl) B->C Nitro-aniline intermediate D 3-(Difluoromethoxy)-5-fluorobenzene-1,2-diamine C->D E Phillips-Ladenburg Reaction (Acetic Acid, HCl, Reflux) D->E F Work-up and Recrystallization E->F Crude Product G Characterization (NMR, MS) F->G Purified Product H 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole G->H

Caption: Workflow for 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole synthesis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The incorporation of the difluoromethoxy group can enhance key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, such as the EGFR, c-Met, and Aurora kinase pathways.

Key Applications

The primary application of this compound in this context is its use as a key nucleophile in substitution reactions with heterocyclic scaffolds, most notably pyrimidine and quinazoline cores. These scaffolds are prevalent in a large number of clinically approved and investigational kinase inhibitors. The aniline nitrogen of this compound readily displaces leaving groups (e.g., halogens) on these heterocyclic systems to form the core structure of the kinase inhibitor.

Featured Kinase Targets and Signaling Pathways

Kinase inhibitors derived from this compound have shown activity against several important cancer-related kinases.

1. Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2] Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (derived from This compound) Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition.

2. c-Met (Hepatocyte Growth Factor Receptor): c-Met is another receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation.[3] Its dysregulation is implicated in various cancers and can contribute to resistance to other targeted therapies.[4]

cMet_Signaling HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PI3K_cMet PI3K Gab1->PI3K_cMet Ras_cMet Ras Gab1->Ras_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet Invasion Cell Invasion, Metastasis, Proliferation AKT_cMet->Invasion MAPK_cMet MAPK Pathway Ras_cMet->MAPK_cMet MAPK_cMet->Invasion STAT3->Invasion Inhibitor_cMet c-Met Inhibitor (derived from This compound) Inhibitor_cMet->cMet

c-Met Signaling Pathway and Inhibition.

3. Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is common in many cancers, leading to genomic instability.

Aurora_Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Aneuploidy Aneuploidy & Genomic Instability AuroraA->Aneuploidy Overexpression AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome AuroraB->Aneuploidy Overexpression Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis Inhibitor_Aurora Aurora Kinase Inhibitor (derived from This compound) Inhibitor_Aurora->AuroraA Inhibitor_Aurora->AuroraB

Aurora Kinase Function and Inhibition.

Experimental Protocols

The following protocols describe the general synthesis of pyrimidine- and quinazoline-based kinase inhibitors using this compound.

General Workflow for Kinase Inhibitor Synthesis

workflow start 2-(Difluoromethoxy) -4-fluoroaniline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction scaffold Heterocyclic Scaffold (e.g., 2,4-dichloropyrimidine) scaffold->reaction intermediate Core Intermediate reaction->intermediate coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling final_product Final Kinase Inhibitor coupling->final_product purification Purification final_product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

General Synthetic Workflow.

Protocol 1: Synthesis of a 2-Anilino-4-substituted-pyrimidine Intermediate

This protocol describes a representative nucleophilic aromatic substitution reaction between this compound and a di-substituted pyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Isopropanol (IPA) or other suitable solvent (e.g., N,N-Dimethylformamide)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as isopropanol.

  • Add this compound (1.0-1.2 eq) to the solution.

  • Add diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-anilino-4-chloro-pyrimidine intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki Coupling for Final Product Synthesis

This protocol outlines a general procedure for a Suzuki coupling reaction to introduce further diversity at the 4-position of the pyrimidine core.

Materials:

  • 2-Anilino-4-chloro-pyrimidine intermediate (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add the 2-anilino-4-chloro-pyrimidine intermediate (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine purity by high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize representative inhibitory activities of kinase inhibitors synthesized from aniline derivatives against various kinases. It is important to note that direct comparisons should be made with caution as assay conditions can vary between studies.

Table 1: Inhibitory Activity of Representative EGFR Inhibitors

Compound IDTarget EGFR MutantIC₅₀ (nM)Reference Cell Line
4c Wild-type>1000A549
4c -560A549
TS-41 L858R68.1-
Erlotinib -72.3HCT-116
Compound 4b -77.03HCT-116
Compound 4c (pyrimidine-pyrene) -94.9HCT-116

Data compiled from multiple sources for illustrative purposes.[4][6][7][8]

Table 2: Inhibitory Activity of Representative c-Met Inhibitors

Compound IDIC₅₀ (nM)Reference Cell Line
TS-41 0.26-
Compound 16 1.1HT-29
Cabozantinib 5.4-
Foretinib --

Data compiled from multiple sources for illustrative purposes.[4][5][9]

Table 3: Inhibitory Activity of Representative Aurora Kinase Inhibitors

Compound IDAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference Cell Line
Compound 12a 309293HCT-116
VX-680 ---
ZM447439 ~100~100-

Data compiled from multiple sources for illustrative purposes.[7][10]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel inhibitors targeting critical signaling pathways in cancer and other diseases. The unique properties conferred by the difluoromethoxy group make this an attractive moiety to consider in modern drug discovery programs. Further exploration of diverse heterocyclic scaffolds and substitution patterns will undoubtedly lead to the discovery of new and potent kinase inhibitors.

References

Application Notes and Protocols for the Quantification of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(Difluoromethoxy)-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for structurally similar fluoroaniline compounds and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices such as reaction mixtures and biological samples.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

b) Instrumentation and Conditions:

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good separation.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for high sensitivity and specificity.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for this compound need to be determined by direct infusion. A hypothetical transition would be based on its molecular weight (175.13 g/mol ).

Data Presentation
ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution for Calibration Standards Sample->Dilution Extraction SPE or LLE (if necessary) Dilution->Extraction Injection Sample Injection Extraction->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-MS workflow for the quantification of this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive alternative for the analysis of this compound, particularly for volatile and semi-volatile samples. Derivatization may be employed to improve chromatographic performance.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • For derivatization, to 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

b) Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for the derivatized analyte should be determined from a full scan analysis of a standard.

Data Presentation
ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample in Volatile Solvent Derivatization Derivatization with BSTFA Start->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification

Caption: GC-MS workflow for the quantification of this compound.

Logical Relationship of Method Selection

The choice between HPLC-MS and GC-MS often depends on the sample matrix and the required sensitivity.

Method_Selection Analyte This compound Quantification Matrix Sample Matrix Considerations Analyte->Matrix Thermal_Stability Thermally Labile or Non-Volatile? Matrix->Thermal_Stability Volatility & Thermal Stability HPLC HPLC-MS GCMS GC-MS Derivatization Derivatization Required? GCMS->Derivatization Thermal_Stability->HPLC Yes Thermal_Stability->GCMS No

Caption: Decision tree for selecting an analytical method.

Application Note: High-Throughput LC-MS Analysis of 2-(Difluoromethoxy)-4-fluoroaniline Reaction Mixtures for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the robust and sensitive analysis of 2-(Difluoromethoxy)-4-fluoroaniline and its potential process-related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Monitoring its purity and impurity profile during development and manufacturing is critical for ensuring final product quality and safety. The described method is suitable for in-process control and final product release testing.

Introduction

Fluorinated anilines, such as this compound, are increasingly utilized in the life sciences industry due to the unique physicochemical properties conferred by fluorine and difluoromethoxy substituents. These properties can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis of such complex molecules can, however, lead to the formation of various impurities, including starting materials, intermediates, by-products, and isomers. A reliable analytical method is therefore essential to monitor the reaction progress and ensure the purity of the final product. This LC-MS method provides high selectivity and sensitivity for the separation and quantification of this compound and its potential impurities.

Proposed Synthesis and Potential Impurities

While various synthetic routes for fluoroanilines exist, a plausible pathway for the synthesis of this compound may involve the nitration of a suitable difluoromethoxy- and fluoro-substituted benzene derivative, followed by the reduction of the nitro group to an aniline. Based on this proposed pathway, a range of potential impurities could be present in the reaction mixture.

Table 1: Potential Impurities in the Synthesis of this compound

Compound NameStructurePotential Origin
1-Fluoro-3-(difluoromethoxy)benzeneStarting Material
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzeneIntermediate
Isomeric Fluoro-nitro-benzenese.g., 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzeneBy-product of nitration
Incompletely reduced intermediatese.g., 2-(Difluoromethoxy)-4-fluoronitrosobenzeneBy-product of reduction
Over-reduced by-productsBy-product of reduction
Isomeric Anilinese.g., 4-(Difluoromethoxy)-2-fluoroanilineFrom isomeric nitro-precursors

Experimental Protocols

Sample Preparation
  • Reaction Mixture Dilution: Accurately pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water to the tube.

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

LC-MS Method

Table 2: LC-MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by re-equilibration at 10% B for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Source Temperature150 °C
Scan ModeFull Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target compounds

Table 3: SIM/MRM Transitions for Target Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z) (for MRM)
This compound176.05To be determined by infusion
1-Fluoro-3-(difluoromethoxy)benzene160.04To be determined by infusion
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene221.03To be determined by infusion

Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of analytical standards.

Data Presentation

The quantitative data for a sample reaction mixture analysis is summarized in the table below. The method demonstrates good separation and resolution of the main product from potential impurities.

Table 4: Quantitative Analysis of a Sample Reaction Mixture

CompoundRetention Time (min)AreaConcentration (µg/mL)
1-Fluoro-3-(difluoromethoxy)benzene3.215,2341.5
This compound5.8987,45698.7
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene7.15,4320.5
Isomeric Aniline6.21,2340.1

Visualization of Experimental Workflow and Synthesis Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis reaction_mixture Reaction Mixture dilution Dilution (1:100) reaction_mixture->dilution vortexing Vortexing dilution->vortexing filtration Filtration (0.22 µm) vortexing->filtration lc_vial LC-MS Vial filtration->lc_vial hplc HPLC Separation lc_vial->hplc ms Mass Spectrometry Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for LC-MS analysis.

synthesis_pathway cluster_synthesis Proposed Synthesis Pathway cluster_impurities Potential Impurities starting_material 1-Fluoro-3-(difluoromethoxy)benzene nitration Nitration (HNO3/H2SO4) starting_material->nitration intermediate 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene nitration->intermediate isomeric_nitro Isomeric Nitro-compounds nitration->isomeric_nitro Side Reaction reduction Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->reduction final_product This compound reduction->final_product incomplete_reduction Incompletely Reduced Intermediates reduction->incomplete_reduction Incomplete Reaction isomeric_aniline Isomeric Anilines reduction->isomeric_aniline From Isomeric Nitro isomeric_nitro->reduction

Caption: Proposed synthesis pathway and potential impurities.

Conclusion

The LC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its process-related impurities. The method is suitable for supporting the development and manufacturing of novel APIs and agrochemicals by ensuring the quality and purity of this key synthetic intermediate. The provided protocols and visualizations offer a comprehensive guide for researchers and scientists in the field.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Difluoromethoxy)-4-fluoroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a multi-step process. A common synthetic route involves the nitration of a fluorophenol, followed by difluoromethoxylation, and finally, reduction of the nitro group.

dot

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Difluoromethoxylation cluster_2 Step 3: Reduction A 3-Fluorophenol B 4-Fluoro-2-nitrophenol A->B HNO3, H2SO4 C 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene B->C NaSO2CF2Cl, Base or other CF2 source D This compound C->D H2, Pd/C or Fe/HCl

Caption: General synthetic workflow for this compound.

Issue 1: Low Yield or Incomplete Conversion during Nitration

Potential Cause Recommended Solution
Insufficient Nitrating Agent Ensure the molar ratio of nitric acid to 3-fluorophenol is optimized. A slight excess of nitric acid is often required.
Incorrect Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to control the reaction rate and prevent the formation of byproducts.
Inadequate Mixing Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting material has limited solubility.
Water Contamination Use anhydrous solvents and reagents, as water can dilute the nitrating agent and affect its efficacy.

Issue 2: Poor Yield during Difluoromethoxylation

Potential Cause Recommended Solution
Inefficient Difluorocarbene Generation The choice of difluorocarbene precursor is critical. Common reagents include sodium chlorodifluoroacetate and diethyl (bromodifluoromethyl)phosphonate. Ensure the reagent is of high quality and used in the correct stoichiometry.
Suboptimal Base The strength and amount of base (e.g., potassium carbonate, sodium hydroxide) are crucial for the deprotonation of the phenol and the generation of the difluorocarbene. Anhydrous conditions are often preferred.
Decomposition of Reagents or Product High temperatures can lead to the decomposition of the difluorocarbene precursor and the desired product. Optimize the reaction temperature, often starting at room temperature and gently heating if necessary.
Solvent Effects Aprotic polar solvents like DMF or acetonitrile are commonly used. The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

Issue 3: Incomplete Reduction of the Nitro Group

Potential Cause Recommended Solution
Catalyst Inactivity If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned. The catalyst loading should be optimized.
Insufficient Hydrogen Pressure For catalytic hydrogenation, the pressure of hydrogen gas is a key parameter. Ensure the reaction is performed at the recommended pressure.
Incorrect pH (for metal/acid reduction) When using reducing agents like iron powder in an acidic medium (e.g., HCl or acetic acid), the pH of the reaction mixture is critical for the reaction to proceed efficiently.
Poor Substrate Solubility Ensure the nitro-intermediate is fully dissolved in the chosen solvent to allow for efficient contact with the catalyst or reducing agent.

Issue 4: Formation of Impurities and Byproducts

Potential Cause Recommended Solution
Over-nitration or Isomer Formation During nitration, multiple nitro groups can be added, or the nitro group can add at different positions. Control the reaction temperature and stoichiometry of the nitrating agent. Purification by column chromatography or recrystallization may be necessary.
Hydrolysis of Difluoromethoxy Group The difluoromethoxy group can be sensitive to strongly acidic or basic conditions, leading to hydrolysis. Maintain a neutral or mildly basic pH during workup and purification.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion of the starting material before quenching the reaction.
Decomposition During Workup Some intermediates or the final product may be unstable to air or prolonged heating. Perform workup and purification steps promptly and under an inert atmosphere if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

The difluoromethoxylation step is often the most challenging and can be the lowest yielding step. Careful optimization of the difluorocarbene source, base, solvent, and temperature is crucial for maximizing the yield of this step and, consequently, the overall process.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of each step. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the conversion of the starting material and the formation of products and byproducts.

Q3: What are the common purification techniques for the final product?

The final product, this compound, is often purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q4: Are there any specific safety precautions I should take?

Yes. Nitration reactions are highly exothermic and should be performed with extreme care, especially on a larger scale. Difluoromethoxylation may involve the use of reagents that are toxic or generate gaseous byproducts. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-nitrophenol (Nitration)

  • To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (catalytic amount).

  • Maintain the reaction temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (Difluoromethoxylation)

  • To a stirred suspension of 4-fluoro-2-nitrophenol (1.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) in an aprotic polar solvent (e.g., DMF), add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound (Reduction)

  • Method A: Catalytic Hydrogenation

    • Dissolve 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

  • Method B: Metal/Acid Reduction

    • To a stirred solution of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

Table 1: Optimization of Difluoromethoxylation Conditions

EntryDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium ChlorodifluoroacetateK₂CO₃DMF80665
2Sodium ChlorodifluoroacetateCs₂CO₃DMF80672
3Diethyl (bromodifluoromethyl)phosphonatet-BuOKTHF60858
4Sodium ChlorodifluoroacetateK₂CO₃Acetonitrile80660

Table 2: Comparison of Reduction Methods

EntryMethodReducing Agent/CatalystSolventTemperatureTime (h)Yield (%)
1Catalytic Hydrogenation10% Pd/C, H₂ (50 psi)EthanolRoom Temp495
2Metal/AcidFe, HClEthanol/WaterReflux388
3Metal/AcidSnCl₂·2H₂OEthyl AcetateReflux592

Visualizations

dot

Troubleshooting_Logic Start Low Yield Observed Step Identify Problematic Step: - Nitration - Difluoromethoxylation - Reduction Start->Step Nitration Low Nitration Yield Step->Nitration Difluoro Low Difluoromethoxylation Yield Step->Difluoro Reduction Low Reduction Yield Step->Reduction Check_Nitration Check: - Reagent Stoichiometry - Temperature Control - Mixing Nitration->Check_Nitration Check_Difluoro Check: - CF2 Source Quality - Base Strength/Amount - Solvent & Temperature Difluoro->Check_Difluoro Check_Reduction Check: - Catalyst Activity/Loading - H2 Pressure (if applicable) - pH (if applicable) Reduction->Check_Reduction Optimize Optimize Conditions & Re-run Check_Nitration->Optimize Check_Difluoro->Optimize Check_Reduction->Optimize

Caption: Troubleshooting logic for improving synthesis yield.

Technical Support Center: Purification of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Difluoromethoxy)-4-fluoroaniline.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Product is colored (yellow, brown, or reddish)

Possible Causes:

  • Oxidation: Anilines are susceptible to air oxidation, which can form highly colored impurities.[1][2] Freshly purified aniline is typically a colorless oil, but exposure to air can lead to a gradual darkening to yellow or red.[2]

  • Residual Starting Materials or Byproducts: Impurities from the synthesis, such as chlorinated nitrobenzenes or other precursors, can be colored.

  • Polymerization: Anilines can form polymeric byproducts over time, which are often colored.

Solutions:

SolutionExperimental Protocol
Vacuum Distillation 1. Add the crude this compound to a round-bottom flask with a stir bar. 2. Set up a vacuum distillation apparatus. Greasing the joints is recommended to ensure a good seal. 3. Apply vacuum and gently heat the flask. The boiling point will be significantly lower under vacuum. For example, aniline's boiling point drops from 184°C at atmospheric pressure to 72°C at 20 mmHg. 4. Collect the colorless distillate in a pre-weighed receiving flask. 5. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
Recrystallization of an Anilinium Salt 1. Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether). 2. Slowly add a solution of an acid (e.g., hydrochloric acid or oxalic acid) to precipitate the anilinium salt. 3. Filter the salt and wash it with a small amount of cold solvent. 4. Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water). 5. To regenerate the free aniline, dissolve the purified salt in water and add a base (e.g., sodium hydroxide) until the solution is alkaline. 6. Extract the aniline with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
Activated Carbon Treatment 1. Dissolve the crude product in a suitable organic solvent. 2. Add a small amount of activated carbon (typically 1-5% by weight). 3. Stir the mixture at room temperature for 30-60 minutes. 4. Filter the mixture through a pad of celite to remove the activated carbon. 5. Remove the solvent under reduced pressure to obtain the decolorized product.

Problem 2: Low Purity After Initial Purification

Possible Causes:

  • Co-distillation of Impurities: Some impurities may have boiling points close to the product, leading to their co-distillation.

  • Incomplete Removal of Starting Materials: Unreacted starting materials from the synthesis may persist.

  • Formation of Azeotropes: The product may form an azeotrope with a solvent or impurity, making separation by distillation difficult.

Solutions:

SolutionExperimental Protocol
Column Chromatography 1. Choose an appropriate stationary phase (e.g., silica gel for normal-phase or a fluorinated stationary phase for reversed-phase). Given the fluorinated nature of the compound, a fluorinated phase may offer better selectivity. 2. Select a suitable eluent system through thin-layer chromatography (TLC) analysis. A gradient elution may be necessary to separate closely eluting impurities. 3. Pack the column and load the crude product. 4. Elute the column and collect fractions. 5. Monitor the fractions by TLC or HPLC to identify the pure product. 6. Combine the pure fractions and remove the solvent.
Fractional Distillation 1. Use a fractional distillation apparatus with a column that provides a sufficient number of theoretical plates. 2. Carefully control the heating rate to ensure a slow and steady distillation. 3. Monitor the temperature at the head of the column and collect fractions over narrow boiling point ranges. 4. Analyze the purity of each fraction by GC or HPLC to identify the purest fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: While specific impurity profiles can vary depending on the synthetic route, common impurities in anilines and fluorinated aromatics can include:

  • Process-Related Impurities: Unreacted starting materials (e.g., chlorinated or nitrated precursors), reagents, and solvents used in the synthesis.

  • Byproducts: Isomers, over-fluorinated or under-fluorinated species, and products of side reactions.

  • Degradation Impurities: Oxidation products and polymers formed upon exposure to air and light.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column is a good starting point, but for fluorinated compounds, a column with a fluorinated stationary phase may provide better resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.

Q3: What are the best storage conditions for purified this compound?

A3: To prevent degradation and maintain purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Refrigeration is also recommended to slow down potential degradation processes.

Data Presentation

Table 1: Comparison of Purification Methods for Anilines

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation >99%Effective for removing non-volatile and highly volatile impurities.May not separate impurities with similar boiling points. The compound can decompose at high temperatures.
Recrystallization of Salts >99.5%Highly effective for removing a wide range of impurities.Involves multiple steps and can lead to product loss.
Column Chromatography >98%Can separate closely related impurities.Can be time-consuming and require large volumes of solvent.

Experimental Protocols

Detailed Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached, begin heating the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. The temperature should rise and stabilize as the product begins to distill.

    • Collect the fraction that distills over at a constant temperature.

  • Completion and Storage:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Transfer the purified product to a clean, dry, and amber-colored storage bottle.

    • Flush the bottle with an inert gas before sealing.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Reaction A->B C Crude Product B->C D Initial Purification (e.g., Extraction) C->D E Primary Purification (e.g., Distillation) D->E F Secondary Purification (e.g., Chromatography) E->F If purity is low G Pure Product E->G If purity is high F->G H Purity Assessment (HPLC, GC-MS) G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic A Crude Product B Is the product colored? A->B C1 Oxidation or Polymeric Impurities B->C1 Yes C2 Colorless Impurities B->C2 No D1 Vacuum Distillation or Activated Carbon Treatment C1->D1 E Is purity >98%? C2->E D1->E F Final Product E->F Yes G Column Chromatography or Fractional Distillation E->G No G->F

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 2-(Difluoromethoxy)-4-fluoroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues in O-Difluoromethoxylation

Question 1: My O-difluoromethylation of the phenol precursor is resulting in a low yield, with a significant amount of unreacted starting material.

Answer: This is a common issue that can often be resolved by optimizing the reaction conditions. Several factors can influence the efficiency of the difluoromethoxylation step.

  • Choice of Base and Solvent: The selection of base and solvent is critical. For difluoromethylation using reagents like difluoromethyl triflate or S-(difluoromethyl)sulfonium salts, inorganic bases such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) in aqueous or mixed aqueous/organic solvent systems are often effective.[1][2] For methods employing chlorodifluoromethane or sodium chlorodifluoroacetate, aprotic polar solvents with bases like potassium carbonate may be required, often at elevated temperatures.

  • Stoichiometry of Reagents: Ensure an adequate excess of the difluoromethylating agent is used. For some copper-catalyzed reactions using TMSCF2H, a large excess (e.g., 5 equivalents) may be necessary to form the active cuprate complex.[3]

  • Temperature and Reaction Time: Reaction kinetics can be slow. While some modern methods are rapid and occur at room temperature[1], others, particularly those using older reagents like chlorodifluoroacetate, may require heating to 80°C or higher for several hours to ensure complete reaction. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[4]

  • Purity of Starting Materials: Ensure the phenol starting material is pure and dry, as impurities can interfere with the reaction.

Question 2: I am observing a significant byproduct that appears to be N-difluoromethylated when starting from an aminophenol.

Answer: When the starting material contains a nucleophilic amino group, such as in 2-amino-5-fluorophenol, competitive N-difluoromethylation is a likely side reaction. The difluorocarbene intermediate is highly reactive and can react with various nucleophiles.[4]

Troubleshooting Strategy: The most effective solution is to protect the amine functionality before the O-difluoromethylation step.

  • Protection: Acetylation of the amino group to form an acetamide is a common and effective strategy. This significantly reduces the nucleophilicity of the nitrogen atom.

  • O-Difluoromethoxylation: Perform the difluoromethylation on the N-acetylated aminophenol.

  • Deprotection: After successful O-difluoromethylation, the acetyl group can be removed by hydrolysis under acidic or basic conditions to yield the desired aniline.

Question 3: The difluoromethoxy group in my product seems unstable and is cleaving during workup or subsequent steps. What can I do?

Answer: Aryl difluoromethyl ethers are generally stable.[1] However, under certain harsh conditions, the -OCF2H group can be susceptible to cleavage. Studies have shown that the difluoromethoxy group can be displaced by nucleophiles like ammonia at high temperatures and pressures, acting as a "pseudohalogen".[5][6]

Preventative Measures:

  • Avoid Harsh Conditions: Use mild acidic and basic conditions for workup and purification. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Temperature Control: Keep reaction and workup temperatures as low as is practical.

  • Reaction Sequence: If subsequent reactions are required (e.g., nitro group reduction), choose methods that are known to be tolerant of the difluoromethoxy group.

Section 2: Issues Related to Synthetic Route and Precursors

Question 4: My synthesis of 4-fluoro-2-nitrophenol results in a mixture of regioisomers that are difficult to separate.

Answer: The nitration of 2-fluorophenol can yield both 2-fluoro-4-nitrophenol and the isomeric byproduct 2-fluoro-6-nitrophenol.[7] The directing effects of the hydroxyl and fluoro groups can lead to this mixture.

Troubleshooting and Purification:

  • Control of Reaction Conditions: Carefully control the temperature during nitration, typically keeping it at or below 0°C, to improve selectivity.[7] The choice of nitrating agent (e.g., nitric acid in dichloromethane) and reaction time are also critical.

  • Purification: The isomers can often be separated by fractional crystallization or column chromatography. Recrystallization from a suitable solvent like methylcyclohexane can be effective for isolating the desired 4-nitro isomer.[7]

Question 5: The reduction of the nitro group in my difluoromethoxylated precursor is inefficient or leads to undesired byproducts.

Answer: Reduction of an aromatic nitro group in a complex molecule requires careful selection of the reducing agent to avoid side reactions.

  • Incomplete Reduction: If the reduction is incomplete, consider increasing the catalyst loading (for catalytic hydrogenation), reaction time, or hydrogen pressure. For metal-based reductions (e.g., SnCl2, Fe), ensure sufficient equivalents of the reagent are used.[8][9]

  • Formation of Azo/Azoxy Byproducts: These byproducts can form during incomplete reduction. Changing the reducing agent or solvent system can mitigate this. Catalytic hydrogenation with catalysts like Pd/C or Raney Ni is generally a clean and high-yielding method for nitro group reduction.[10][11]

  • Workup Issues: Reductions using metals like tin (SnCl2) can result in challenging workups due to the formation of tin salts.[8] This often requires treatment with a strong base to liberate the aniline product.

Quantitative Data Summary

The following table summarizes typical yields for key reaction steps found in the literature. Note that yields are highly dependent on the specific substrates and conditions used.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
O-Difluoromethoxylation4-Butylphenol4-Butyl-1-(difluoromethoxy)benzene95%[1]
Nitrophenol Synthesis2-Fluorophenol2-Fluoro-4-nitrophenol~30% (isolated)[7]
Nitro Group Reduction5-Fluoro-2-nitrophenol2-Amino-5-fluorophenol94%[10]
Aminophenol Synthesis2,4-Difluoroaniline2-Amino-5-fluorophenolNot specified[12]
Nitroaniline SynthesisN-(4-fluoro-2-methoxyphenyl)acetamideN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide78%[11]

Experimental Protocols

Protocol 1: O-Difluoromethylation of a Phenol (General Procedure)

This protocol is adapted from Hartwig et al. for the difluoromethylation of phenols using difluoromethyl triflate.[1]

  • Reaction Setup: To a vial, add the phenol substrate (0.5 mmol), potassium hydroxide (KOH, 1.5 mmol, 3.0 equiv.), and a mixture of acetonitrile (MeCN, 1.0 mL) and water (1.0 mL).

  • Addition of Reagent: Cool the mixture in an ice-water bath. Add difluoromethyl triflate (HCF2OTf, 1.0 mmol, 2.0 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or hexanes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Reduction of an Aromatic Nitro Group (General Procedure)

This protocol is a general method for the catalytic hydrogenation of a nitroarene.

  • Reaction Setup: In a hydrogenation vessel, dissolve the nitro-containing substrate (e.g., 4-fluoro-1-(difluoromethoxy)-2-nitrobenzene) (10 mmol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).

  • Catalyst Addition: Add 5-10 mol% of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 1-5 hours.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if needed.

Diagrams

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Start Low Yield in Difluoromethoxylation? CheckReagents Check Stoichiometry & Purity of Reagents Start->CheckReagents Yes SideProduct Side Product Observed? Start->SideProduct No OptimizeBase Optimize Base, Solvent, & Temperature CheckReagents->OptimizeBase MonitorTime Monitor Reaction Time (TLC/LC-MS) OptimizeBase->MonitorTime MonitorTime->SideProduct IsNAlkylation Is it N-Difluoromethylation? SideProduct->IsNAlkylation Yes OtherSideProduct Identify Other Byproduct (e.g., Isomer, Hydrolysis) SideProduct->OtherSideProduct No ProtectAmine Protect Amino Group (e.g., Acetylation) IsNAlkylation->ProtectAmine Yes IsNAlkylation->OtherSideProduct No Success Yield Improved ProtectAmine->Success AdjustConditions Adjust Nitration or Workup Conditions OtherSideProduct->AdjustConditions AdjustConditions->Success

Caption: Troubleshooting workflow for difluoromethoxylation reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(Difluoromethoxy)-4-fluoroaniline. The synthesis is presented as a two-step process: the difluoromethoxylation of 4-fluoro-2-nitrophenol followed by the reduction of the resulting 2-(difluoromethoxy)-4-fluoronitrobenzene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Step 1: Difluoromethoxylation of 4-Fluoro-2-nitrophenol

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is 4-fluoro-2-nitrophenol. This allows for the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to the desired aniline.

Q2: I am observing low yields in the difluoromethoxylation step. What are the potential causes and solutions?

  • Issue: Incomplete reaction or decomposition of the starting material.

  • Troubleshooting:

    • Reagent Quality: Ensure the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) is dry and of high purity. Moisture can quench the reaction.

    • Base Strength: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while a weak base may result in incomplete deprotonation of the phenol. Consider screening bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

    • Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the reagent and starting material. Optimization of the temperature profile is recommended.

    • Solvent Choice: An appropriate solvent is crucial. Polar aprotic solvents like DMF or DMSO are often used. Ensure the solvent is anhydrous.

Q3: The difluoromethoxylation reaction is not proceeding to completion. What can I do?

  • Issue: Insufficient reactivity.

  • Troubleshooting:

    • Increase Reagent Stoichiometry: A moderate excess of the difluoromethylating agent can drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, extending the reaction time may improve the yield.

    • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can enhance the reaction rate, especially if there are solubility issues.

Step 2: Reduction of 2-(Difluoromethoxy)-4-fluoronitrobenzene

Q4: What are the recommended methods for reducing the nitro group to an aniline in the presence of a difluoromethoxy group?

Catalytic hydrogenation is a clean and efficient method. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. Chemical reductions using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are also viable alternatives. A patented method suggests the use of ferric oxide and activated carbon with hydrazine as the reducing agent for a similar compound.

Q5: During catalytic hydrogenation, I am observing dehalogenation or other side products. How can I minimize these?

  • Issue: Loss of fluorine or other side reactions due to catalyst activity.

  • Troubleshooting:

    • Catalyst Selection: The choice of catalyst and its loading are critical. 5% or 10% Pd/C is a common choice. In some cases, a less active catalyst might be necessary to prevent dehalogenation.

    • Hydrogen Pressure: Optimizing the hydrogen pressure is important. High pressures can sometimes promote side reactions. It is advisable to start with a moderate pressure and adjust as needed.

    • Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Exothermic reactions should be cooled appropriately.

    • Solvent: The choice of solvent can influence the reaction. Alcohols like methanol or ethanol are commonly used.

    • Additives: In some instances, the addition of a catalyst poison inhibitor in trace amounts can selectively suppress dehalogenation without significantly affecting the nitro group reduction.

Q6: The chemical reduction is giving me a complex mixture of products. How can I improve the selectivity?

  • Issue: Over-reduction or formation of undesired byproducts.

  • Troubleshooting:

    • Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent (e.g., SnCl₂). An excess can lead to over-reduction.

    • pH Control: The pH of the reaction medium is crucial, especially for reductions with metals like iron or zinc. Maintaining an acidic pH is generally required.

    • Temperature: Perform the reaction at a controlled, and often low, temperature to minimize side reactions.

    • Work-up Procedure: A proper work-up is essential to isolate the desired product and remove metal salts and other impurities.

Data Presentation

Table 1: Optimization of Difluoromethoxylation of 4-Fluoro-2-nitrophenol

EntryDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium ChlorodifluoroacetateK₂CO₃DMF1001265
2Sodium ChlorodifluoroacetateCs₂CO₃DMF1001278
3Diethyl BromodifluoromethylphosphonateK₂CO₃Acetonitrile801672
4Sodium ChlorodifluoroacetateK₂CO₃DMSO120875

Table 2: Optimization of the Reduction of 2-(Difluoromethoxy)-4-fluoronitrobenzene

EntryReducing Agent/CatalystSolventPressure (MPa)Temperature (°C)Time (h)Yield (%)Purity (%)
15% Pd/CMethanol1.02569295
210% Pd/CMethanol1.02549593 (minor dehalogenation)
3Raney NickelEthanol2.04088896
4SnCl₂·2H₂OEthanolN/A7858597
5Fe/NH₄ClEthanol/WaterN/A8068298

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)-4-fluoronitrobenzene

  • To a stirred solution of 4-fluoro-2-nitrophenol (1 equiv.) in anhydrous DMF, add cesium carbonate (2 equiv.).

  • Heat the mixture to 80 °C.

  • Slowly add a solution of sodium chlorodifluoroacetate (1.5 equiv.) in anhydrous DMF.

  • Maintain the reaction temperature at 100-110 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-4-fluoronitrobenzene.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • In a high-pressure reactor, dissolve 2-(difluoromethoxy)-4-fluoronitrobenzene (1 equiv.) in methanol.

  • Add 5% Pd/C (5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1.0 MPa.

  • Stir the reaction mixture at room temperature (25 °C) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Difluoromethoxylation cluster_step2 Step 2: Nitro Reduction A 4-Fluoro-2-nitrophenol B Add Cs₂CO₃ in DMF A->B Reagents C Add Sodium Chlorodifluoroacetate B->C Reagents D Heat at 100-110°C C->D Reaction E Work-up and Purification D->E Processing F 2-(Difluoromethoxy)-4-fluoronitrobenzene E->F Product G 2-(Difluoromethoxy)-4-fluoronitrobenzene F->G Intermediate H Catalytic Hydrogenation (5% Pd/C, H₂, MeOH) G->H Conditions I Reaction at 25°C, 1.0 MPa H->I Reaction J Filtration and Concentration I->J Processing K This compound J->K Final Product

Caption: Synthetic workflow for this compound.

troubleshooting_difluoromethoxylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Difluoromethoxylation cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Base start->cause2 cause3 Incorrect Temperature start->cause3 sol1 Use High Purity, Anhydrous Reagents cause1->sol1 sol2 Screen Bases (e.g., K₂CO₃, Cs₂CO₃) cause2->sol2 sol3 Optimize Temperature Profile cause3->sol3

Caption: Troubleshooting low yields in difluoromethoxylation.

troubleshooting_reduction cluster_hydrogenation Catalytic Hydrogenation cluster_chemical Chemical Reduction start Side Products in Nitro Reduction issue_h Dehalogenation start->issue_h issue_c Complex Mixture start->issue_c sol_h1 Lower Catalyst Loading issue_h->sol_h1 sol_h2 Optimize H₂ Pressure issue_h->sol_h2 sol_h3 Lower Temperature issue_h->sol_h3 sol_c1 Control Reductant Stoichiometry issue_c->sol_c1 sol_c2 Adjust pH issue_c->sol_c2 sol_c3 Optimize Temperature issue_c->sol_c3

Caption: Troubleshooting side products in nitro group reduction.

Technical Support Center: Degradation of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(Difluoromethoxy)-4-fluoroaniline.

Troubleshooting Guides

Researchers may encounter several challenges during the experimental investigation of this compound degradation. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Inconsistent or non-reproducible degradation rates.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent microbial inoculum Verify the source, age, and storage conditions of the microbial culture.Use a standardized inoculum from a reputable culture collection or establish a well-characterized in-house stock.
Fluctuations in experimental conditions Monitor and control pH, temperature, and aeration rates.Calibrate probes regularly and use a bioreactor with precise environmental control.
Variability in substrate concentration Prepare fresh stock solutions of this compound for each experiment.Use a calibrated analytical method (e.g., HPLC) to verify the initial substrate concentration.
Photodegradation interference Run control experiments in the dark.If photodegradation is observed, conduct experiments in amber glass vessels or under controlled lighting conditions.

Problem 2: Difficulty in identifying and quantifying degradation intermediates.

Potential Cause Troubleshooting Step Recommended Action
Low concentration of intermediates Optimize sampling time points to capture transient intermediates.Employ solid-phase extraction (SPE) to concentrate samples before analysis.
Co-elution of peaks in HPLC Modify the HPLC method (e.g., gradient, column chemistry, mobile phase).Utilize a high-resolution mass spectrometer (HRMS) to deconvolute co-eluting peaks based on their accurate mass.
Lack of commercial standards Synthesize putative intermediates or use computational tools to predict their mass spectra and retention times.Collaborate with a synthetic chemistry lab for standard preparation. Use software to predict fragmentation patterns for MS/MS analysis.
Matrix effects in MS detection Perform a matrix effect study using post-column infusion.Prepare calibration standards in a matrix that matches the experimental samples.
Instability of intermediates Analyze samples immediately after collection or store them under conditions that minimize degradation (e.g., -80°C).Consider derivatization to stabilize reactive functional groups.

Problem 3: Mass balance calculations do not close (sum of parent compound and metabolites is less than initial amount).

Potential Cause Troubleshooting Step Recommended Action
Formation of volatile organic compounds (VOCs) Analyze the headspace of the reaction vessel using gas chromatography (GC).Use a sealed reaction system and trap volatile compounds for analysis.
Adsorption to experimental apparatus Analyze rinses of the glassware and other components.Use silanized glassware to minimize adsorption.
Formation of non-extractable residues (bound residues) Perform a radiolabeled study using 14C-labeled this compound.Use soil or sediment extraction methods followed by combustion analysis to quantify bound residues.
Incomplete analytical detection Use a combination of analytical techniques (e.g., HPLC-UV, LC-MS, 19F NMR) to detect a wider range of potential products.19F NMR can be particularly useful for tracking all fluorinated species.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of other fluorinated anilines, the initial steps are likely to be oxidation reactions catalyzed by monooxygenase or dioxygenase enzymes.[4][5][6][7] This could lead to hydroxylation of the aromatic ring, forming aminophenol or catechol derivatives. The aniline functional group itself can also be a site for initial enzymatic attack.

Q2: Is the difluoromethoxy group (-OCF2H) stable during degradation?

A2: The stability of the difluoromethoxy group can vary. While some studies suggest that similar trifluoromethoxy groups are metabolically stable, the C-O bond in the difluoromethoxy group can be susceptible to enzymatic or chemical hydrolysis, which would release difluoromethanol and a hydroxylated aniline derivative. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of this group.

Q3: What are the expected final degradation products?

A3: Complete mineralization would result in the formation of carbon dioxide, water, ammonia, and fluoride ions. However, in many environmental and biological systems, complete degradation may not occur, leading to the accumulation of more persistent fluorinated intermediates.

Q4: Can this compound undergo photodegradation?

A4: Yes, aromatic amines and fluorinated aromatic compounds can undergo photodegradation. The extent and products of photodegradation will depend on the wavelength of light and the presence of photosensitizers in the medium. It is advisable to conduct control experiments in the absence of light to distinguish between biological and photochemical degradation.

Q5: What analytical techniques are best suited for studying the degradation of this compound?

A5: A multi-faceted analytical approach is recommended. High-performance liquid chromatography (HPLC) with UV and mass spectrometry (LC-MS) detection is essential for separating and identifying non-volatile intermediates. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile degradation products. For a comprehensive understanding of the fate of the fluorine atoms, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying all fluorinated species in a sample.[1][2][3]

Hypothetical Degradation Pathway

Since no specific degradation pathway for this compound has been documented, a hypothetical pathway is proposed based on known degradation mechanisms of similar compounds. The initial steps likely involve oxidation of the aromatic ring or hydrolysis of the difluoromethoxy group.

Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_path1 Oxidative Pathway cluster_path2 Hydrolytic Pathway Parent This compound Intermediate_A Hydroxylated Intermediate (e.g., Aminophenol derivative) Parent->Intermediate_A Monooxygenase/ Dioxygenase Intermediate_C 4-Fluoro-2-hydroxyaniline Parent->Intermediate_C Hydrolysis Volatile_Product Difluoromethanol Parent->Volatile_Product Hydrolysis Intermediate_B Catechol Derivative Intermediate_A->Intermediate_B Further Oxidation Ring_Cleavage Ring Cleavage Products Intermediate_B->Ring_Cleavage Dioxygenase Intermediate_C->Intermediate_B Oxidation

Hypothetical degradation pathways of this compound.

Experimental Protocols

1. Aerobic Biodegradation Study

  • Objective: To assess the aerobic biodegradation of this compound by a mixed microbial culture.

  • Methodology:

    • Prepare a mineral salts medium (e.g., Bushnell-Haas) and dispense into sterile bioreactors.

    • Spike the medium with this compound to a final concentration of 50 mg/L.

    • Inoculate the reactors with an activated sludge sample from a municipal wastewater treatment plant (100 mg/L volatile suspended solids).

    • Incubate at 25°C with continuous shaking (150 rpm) and aeration.

    • Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

    • Filter the samples through a 0.22 µm filter and analyze the filtrate for the parent compound and potential metabolites using HPLC-MS.

    • Monitor fluoride ion concentration using an ion-selective electrode.

2. Analytical Method: HPLC-MS for Metabolite Identification

  • Objective: To identify and semi-quantify degradation products.

  • Instrumentation:

    • HPLC system with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive and negative ESI.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan and data-dependent MS/MS.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Study Start Start: Prepare Bioreactors Spike Spike with This compound Start->Spike Inoculate Inoculate with Microbial Culture Spike->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Prepare_Sample Sample Preparation (Filtration/Extraction) Sample->Prepare_Sample Analyze Analytical Measurement (HPLC-MS, IC, etc.) Prepare_Sample->Analyze Data_Analysis Data Analysis and Metabolite Identification Analyze->Data_Analysis End End: Report Results Data_Analysis->End

A typical experimental workflow for studying biodegradation.

Quantitative Data Summary

As no experimental data for the degradation of this compound is publicly available, the following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Aerobic Biodegradation of this compound (50 mg/L initial concentration)

Time (days)Parent Compound (mg/L)Metabolite A (mg/L)Metabolite C (mg/L)Fluoride (mg/L)
050.0 ± 2.10.0 ± 0.00.0 ± 0.00.1 ± 0.0
335.2 ± 1.88.1 ± 0.92.5 ± 0.41.2 ± 0.2
718.9 ± 1.515.6 ± 1.24.8 ± 0.63.5 ± 0.4
145.4 ± 0.812.3 ± 1.13.1 ± 0.56.8 ± 0.7
28< 1.02.1 ± 0.4< 1.09.2 ± 0.9

Table 2: Hypothetical Photodegradation of this compound (10 mg/L initial concentration) under Simulated Sunlight

Time (hours)Parent Compound (mg/L)Photoproduct X (mg/L)Fluoride (mg/L)
010.0 ± 0.50.0 ± 0.00.0 ± 0.0
27.8 ± 0.41.5 ± 0.20.3 ± 0.1
45.9 ± 0.32.8 ± 0.30.7 ± 0.1
83.1 ± 0.23.5 ± 0.41.5 ± 0.2
240.8 ± 0.12.1 ± 0.32.8 ± 0.3

References

Technical Support Center: 2-(Difluoromethoxy)-4-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)-4-fluoroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-deficient aniline. The presence of two electron-withdrawing groups, the difluoromethoxy (-OCF₂H) group and the fluorine atom, significantly reduces the nucleophilicity of the amine. This decreased reactivity can pose challenges in common reactions such as amide bond formation and cross-coupling reactions, often requiring more forcing conditions or specialized reagents compared to electron-rich anilines. The electron-withdrawing nature of these substituents also influences the regioselectivity of electrophilic aromatic substitution reactions.

Q2: What are the typical applications of this compound in drug discovery?

A2: this compound is a valuable building block in medicinal chemistry. The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modulate pKa.[1] The fluorine substituent can also contribute to improved binding affinity and metabolic stability. Consequently, this aniline is frequently used in the synthesis of complex molecules targeting a wide range of biological pathways.

Q3: What are the main safety considerations when working with this compound?

A3: Like many aniline derivatives, this compound should be handled with care. It is advisable to treat it as a potentially toxic substance. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Amide Bond Formation

Q4: My amide coupling reaction with this compound is showing low or no conversion. What can I do?

A4: The low nucleophilicity of this compound is the most likely cause. Standard amide coupling reagents may not be sufficiently reactive.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard carbodiimides like EDC in combination with HOBt might be insufficient, stronger activating agents can be more effective. Consider using uronium- or phosphonium-based reagents.

  • In Situ Acyl Fluoride Formation: A highly effective method for coupling with electron-deficient anilines is the in situ formation of an acyl fluoride from the carboxylic acid. This can be achieved using reagents like cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Base: The choice and stoichiometry of the base can be critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used. In some challenging cases, a stronger base might be necessary, but care must be taken to avoid side reactions.

  • Solvent: Aprotic polar solvents like DMF or NMP are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid species.

Table 1: Recommended Coupling Reagents for Amide Formation with this compound

Coupling Reagent ClassExamplesPotencyNotes
CarbodiimidesEDC, DCC, DICStandardOften require additives like HOBt or DMAP; may be insufficient for this substrate.
Uronium SaltsHATU, HBTU, TBTUHighGenerally more effective than carbodiimides for challenging couplings.
Phosphonium SaltsPyBOP, PyAOPHighSimilar in reactivity to uronium salts; byproducts can sometimes complicate purification.
Acyl Fluoride PromotersCyanuric Fluoride, TFFHVery HighExcellent for electron-deficient anilines; reaction proceeds via a highly reactive acyl fluoride intermediate.
Suzuki-Miyaura Cross-Coupling

Q5: I am attempting a Suzuki-Miyaura coupling with an aryl halide and a boronic acid derivative of this compound, but the yield is poor.

A5: Suzuki-Miyaura couplings involving electron-deficient anilines can be challenging. The electronic properties of the aniline can affect the transmetalation step of the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates, ligands that promote reductive elimination are often beneficial. Consider using bulky, electron-rich phosphine ligands.

  • Base: The base plays a critical role in the transmetalation step. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, in some cases, organic bases or fluoride sources (e.g., CsF, KF) can be more effective, particularly with fluorinated substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure solubility of all components. Anhydrous conditions may be necessary with certain boronic esters.

  • Boron Reagent: If using a boronic acid, consider switching to a more robust boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt, which can exhibit different reactivity and stability.

  • Side Reactions: Be aware of potential side reactions such as protodeborylation of the boronic acid and hydrodehalogenation of the aryl halide. Running the reaction under an inert atmosphere is essential.

Table 2: Suggested Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Commonly used and effective palladium sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that can accelerate the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFChoice depends on the specific substrates and solvent system.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixed aqueous system is often optimal.
Temperature 80-120 °CHigher temperatures are often required for less reactive substrates.
Buchwald-Hartwig Amination

Q6: I am using this compound in a Buchwald-Hartwig amination with an aryl halide and observing incomplete reaction and potential side products.

A6: The reduced nucleophilicity of this compound can lead to sluggish reactions. Additionally, side reactions can become more prevalent under the required reaction conditions.

Troubleshooting Steps:

  • Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient anilines, bulky biarylphosphine ligands are often the most effective as they promote the rate-limiting reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.

  • Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the active catalyst in situ.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (80-110 °C). If the reaction is slow, extending the reaction time may improve conversion, but also monitor for decomposition.

  • Purification Challenges: The product will be a diarylamine, which can sometimes be challenging to separate from starting materials and ligand-derived byproducts. Careful optimization of chromatography conditions is often necessary.

Experimental Protocols

Detailed Methodology: Amide Bond Formation via Acyl Fluoride

This protocol is adapted for the coupling of a generic carboxylic acid with this compound.

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add cyanuric fluoride (0.4 equiv).

  • Add pyridine (1.2 equiv) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • In a separate flask, dissolve this compound (1.1 equiv) and pyridine (1.2 equiv) in the same anhydrous solvent.

  • Slowly add the aniline solution to the activated acyl fluoride solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) and monitor by TLC or LC-MS until completion (typically 4-24 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Methodology: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of an aryl bromide with this compound.

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., [Pd(allyl)Cl]₂; 1-2 mol%), and a suitable biarylphosphine ligand (e.g., XPhos; 2-4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Troubleshooting start Low Conversion in Amide Coupling reagent Change Coupling Reagent start->reagent temp Increase Temperature start->temp base Optimize Base start->base solvent Check Solvent (Anhydrous) start->solvent acyl_fluoride Use Acyl Fluoride Method reagent->acyl_fluoride outcome Improved Conversion reagent->outcome temp->outcome base->outcome solvent->outcome acyl_fluoride->outcome

Caption: Troubleshooting flowchart for low conversion in amide coupling reactions.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions aniline_boronic This compound Boronic Acid/Ester reaction Suzuki-Miyaura Coupling aniline_boronic->reaction aryl_halide Aryl Halide aryl_halide->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base base->reaction solvent Solvent System solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Enhancing the Solubility of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(Difluoromethoxy)-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary reasons for the poor solubility of this compound?

The limited solubility of this compound can be attributed to several factors:

  • Crystalline Structure: Solid-state compounds often have a stable crystalline lattice that requires significant energy to overcome for dissolution.

  • Lipophilicity: The aromatic ring and fluorinated groups contribute to the molecule's hydrophobicity, leading to unfavorable interactions with water.

  • Molecular Interactions: Strong intermolecular forces within the solid compound can hinder its interaction with solvent molecules.

Q3: What initial steps can I take to improve the solubility of this compound for preliminary experiments?

For initial screening and small-scale experiments, the following approaches can be quickly implemented:

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility.[1][2][3]

  • pH Adjustment: As an aniline derivative, this compound is weakly basic. Adjusting the pH of the aqueous solution to the acidic range (e.g., pH 1-3) can protonate the amine group, forming a more soluble salt.[1][3][4]

  • Heating: Gently heating the solution can help overcome the energy barrier for dissolution. However, the thermal stability of the compound should be considered.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.

Possible Cause: The aqueous solubility of the compound is exceeded.

Solutions:

  • pH Adjustment:

    • Protocol: Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Add this stock solution to your aqueous buffer while stirring. Adjust the pH of the final solution to a more acidic level (e.g., using 0.1 M HCl) to increase the solubility of the basic aniline moiety.[5]

  • Co-solvent System:

    • Protocol: Prepare a mixed solvent system. For example, a solution containing 10-30% ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol in water can be effective.[3] First, dissolve the compound in the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration.

  • Use of Surfactants:

    • Protocol: Incorporate a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, into your aqueous buffer at a concentration above its critical micelle concentration (CMC).[6][7] These surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Issue 2: I need to prepare a higher concentration stock solution in an organic solvent.

Possible Cause: The compound has limited solubility even in common organic solvents.

Solutions:

  • Solvent Screening:

    • Protocol: Test the solubility of the compound in a range of solvents with varying polarities. Good candidates for poorly soluble aromatic compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).

  • Heating:

    • Protocol: Gently warm the solvent while adding the compound to increase the rate and extent of dissolution. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Issue 3: The compound's low solubility is affecting my biological assay results.

Possible Cause: Poor solubility leads to low bioavailability and inaccurate concentration measurements.

Solutions:

  • Complexation with Cyclodextrins:

    • Protocol: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, thereby increasing their aqueous solubility.[3][4] Prepare a solution of β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Add the compound to this solution and stir or sonicate to facilitate complex formation.

  • Solid Dispersion:

    • Protocol: For formulation development, creating a solid dispersion can significantly improve dissolution rates.[1][4][6] This involves dissolving the compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common solvent and then removing the solvent. This process disperses the compound in the carrier at a molecular level.

  • Particle Size Reduction:

    • Protocol: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][2] Techniques like micronization or creating a nanosuspension can be employed for this purpose.[1]

Quantitative Data on Solubility Enhancement Methods

The following table summarizes common solubility enhancement techniques and their potential impact. Note that the exact improvement for this compound will need to be determined experimentally.

TechniqueGeneral Fold Increase in SolubilityKey Considerations
pH Adjustment 10 to 1,000Only applicable to ionizable compounds.
Co-solvents 2 to 500Potential for solvent toxicity in biological assays.
Surfactants 2 to 100Can interfere with some biological assays.
Cyclodextrins 2 to 5,000Stoichiometry of complexation is important.
Solid Dispersion 10 to 200Requires formulation development.
Particle Size Reduction 2 to 10Primarily affects dissolution rate.

Experimental Protocols

Protocol 1: Solubility Determination Using the Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its dissolution properties.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound check_ionizable Is the compound ionizable? start->check_ionizable advanced_methods Advanced Formulation Strategies start->advanced_methods ph_adjustment pH Adjustment (Acidic Buffer) check_ionizable->ph_adjustment Yes (Aniline is basic) co_solvents Use of Co-solvents (e.g., PEG, Ethanol) check_ionizable->co_solvents No / Insufficient check_assay_compatibility Is it compatible with the assay? ph_adjustment->check_assay_compatibility co_solvents->check_assay_compatibility cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD) co_solvents->cyclodextrins Further improvement needed surfactants Use of Surfactants (e.g., Tween 80) check_assay_compatibility->surfactants No end Solubility Improved check_assay_compatibility->end Yes surfactants->end cyclodextrins->end solid_dispersion Solid Dispersion advanced_methods->solid_dispersion particle_reduction Particle Size Reduction (Micronization/Nanosuspension) advanced_methods->particle_reduction solid_dispersion->end particle_reduction->end Cyclodextrin_Complexation compound Poorly Soluble Compound (Lipophilic) complex Inclusion Complex (Improved Water Solubility) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex Forms

References

Common impurities in commercial 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(Difluoromethoxy)-4-fluoroaniline.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Yields or Purity

You are observing significant batch-to-batch variation in your reaction outcomes when using commercial this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variability in Starting Material Purity Commercial batches may have varying levels of residual starting materials or byproducts from synthesis. It is crucial to analyze the purity of each new batch of this compound before use.
Presence of Unreacted Intermediates The presence of 4-fluoro-2-nitrophenol or 2-(difluoromethoxy)-4-fluoronitrobenzene can interfere with subsequent reactions.
Degradation of the Aniline Anilines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.

Recommended Actions:

  • Purity Analysis: Perform routine purity analysis on each batch of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: If the purity is below your required specifications, consider recrystallization or column chromatography to remove impurities.

  • Inert Atmosphere: Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Storage Conditions: Store in a cool, dark place as recommended on the safety data sheet (SDS).

Problem 2: Unexpected Side Products in Your Reaction

You are identifying unexpected molecules in your reaction mixture, suggesting the participation of impurities from the starting aniline.

Plausible Impurities and Their Potential Reactions:

Potential Impurity Structure Potential Side Reaction
4-Fluoro-2-nitrophenol4-Fluoro-2-nitrophenol structureThe phenolic hydroxyl group can undergo O-alkylation, O-acylation, or other reactions intended for a different functional group in your scheme.
2-(Difluoromethoxy)-4-fluoronitrobenzene2-(Difluoromethoxy)-4-fluoronitrobenzene structureThe nitro group may not be fully reduced in your reaction, leading to the persistence of this intermediate.
4-Fluoroaniline4-Fluoroaniline structureIf present, this more basic aniline could compete in reactions targeting the primary amine of the desired compound.
Isomeric Impurities (e.g., 4-(Difluoromethoxy)-2-fluoroaniline)4-(Difluoromethoxy)-2-fluoroaniline structurePositional isomers can lead to a mixture of final products that are difficult to separate.

Recommended Actions:

  • Impurity Profiling: Utilize LC-MS or GC-MS to identify the molecular weights of the unexpected side products and infer the structure of the reactive impurity.

  • Supplier Qualification: If a particular impurity is consistently problematic, contact the supplier for a more detailed certificate of analysis or consider sourcing from a different manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on its likely synthetic route, the most common impurities are residual starting materials and intermediates. These include:

  • 4-Fluoro-2-nitrophenol: The precursor to the difluoromethoxy ether.

  • 2-(Difluoromethoxy)-4-fluoronitrobenzene: The unreduced nitro-intermediate.

  • Partially reduced intermediates: Such as the corresponding nitroso, azoxy, or hydroxylamino compounds.

  • Isomeric impurities: Positional isomers that may form during the synthesis.

Q2: What is a typical purity level for commercial this compound?

A2: Commercial grades of this compound are generally available in high purity, often exceeding 98%. However, for sensitive applications, it is always recommended to verify the purity of each batch.

Typical Impurity Profile (Illustrative Example):

Compound Typical Concentration Range (%)
This compound >98.0
4-Fluoro-2-nitrophenol< 0.5
2-(Difluoromethoxy)-4-fluoronitrobenzene< 1.0
Other unidentified impurities< 0.5

Q3: How can I analyze the purity of this compound in my lab?

A3: A standard and effective method is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Q4: Are there any specific handling precautions I should take with this compound?

A4: Yes. This compound is an aniline derivative and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place to prevent degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific impurities of concern and the HPLC system used.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the aniline in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway_and_Impurities cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Impurities Start 4-Fluoro-2-nitrophenol Intermediate 2-(Difluoromethoxy)-4-fluoronitrobenzene Start->Intermediate Difluoromethoxylation Impurity1 Unreacted 4-Fluoro-2-nitrophenol Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Nitro Reduction Impurity2 Unreacted Nitro Intermediate Intermediate->Impurity2 Incomplete Reaction Impurity3 Partially Reduced Byproducts Intermediate->Impurity3 Side Reaction

Caption: Plausible synthesis route and potential impurity sources.

Troubleshooting_Workflow Start Inconsistent Reaction Results? CheckPurity Analyze Purity of Starting Material (HPLC/GC-MS) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate Other Reaction Parameters (Solvent, Temp, etc.) PurityOK->InvestigateOther Yes Purify Purify Starting Material (Recrystallization/Chromatography) PurityOK->Purify No End Proceed with Reaction InvestigateOther->End Purify->CheckPurity ContactSupplier Contact Supplier for CoA or Change Supplier Purify->ContactSupplier

Caption: Troubleshooting workflow for inconsistent reactions.

Technical Support Center: Stabilizing 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-(Difluoromethoxy)-4-fluoroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing to Browning) Oxidation of the aniline moiety upon exposure to air and/or light. This is a common degradation pathway for aromatic amines.[1][2][3][4]Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location. For long-term storage, refrigeration (2-8 °C) is recommended.[5]
Precipitate Formation in Solution Formation of insoluble degradation products or polymerization. This can be accelerated by elevated temperatures and exposure to oxygen.Filter the solution to remove particulates before use. Re-evaluate storage conditions; consider storing solutions at lower temperatures and under an inert atmosphere. Prepare fresh solutions for critical applications.
Inconsistent Analytical Results (e.g., HPLC Purity) Degradation of the compound after sampling or during analysis. The compound may be unstable in certain solvents or under specific analytical conditions.Ensure that the analytical method is stability-indicating.[6][7][8][9][10] Use freshly prepared samples for analysis. If dilution is necessary, use a solvent in which the compound is known to be stable and analyze promptly.
Reduced Reactivity in Synthetic Applications Significant degradation of the starting material, leading to a lower concentration of the active aniline.Re-analyze the purity of the stored this compound using a validated analytical method before use. If significant degradation has occurred, purify the material (e.g., by recrystallization or chromatography) or use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.[11] Refrigeration at 2-8 °C is recommended to minimize degradation.

Q2: My previously colorless solid has turned slightly yellow. Can I still use it?

A2: A slight yellowing indicates the onset of oxidative degradation.[1][2] For non-critical applications, the material may still be usable, but it is highly recommended to re-assess its purity by a suitable analytical method like HPLC before use. For applications sensitive to impurities, purification or use of a fresh batch is advised.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway is the oxidation of the aniline group. This can lead to the formation of colored impurities such as azoxy and azo derivatives, as well as quinone-imine type structures resulting from oxidative coupling.[3][12][13]

Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?

A4: Yes, the addition of antioxidants can help to inhibit oxidative degradation. Radical-trapping antioxidants, such as certain phenolic compounds or other aromatic amines, can be effective.[14][15][16] However, the choice of stabilizer and its concentration must be carefully evaluated to ensure it does not interfere with downstream applications. A feasibility study is recommended before implementing the use of a stabilizer.

Q5: How can I monitor the stability of my stored this compound over time?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the purity of the compound over time.[6][7][8][9][10] This involves developing an HPLC method that can separate the intact aniline from its potential degradation products. Regular testing of a stored sample (e.g., every 3-6 months) will provide a stability profile.

Data Presentation: Illustrative Stability Data

The following table presents hypothetical data from an accelerated stability study of this compound to illustrate how stability data can be presented. This data is for educational purposes and does not represent actual experimental results for this specific compound.

Storage Condition Time Point Purity (%) by HPLC Appearance Total Impurities (%)
25°C / 60% RH 0 Months99.8White Crystalline Solid0.2
3 Months99.5Off-white Solid0.5
6 Months99.1Pale Yellow Solid0.9
40°C / 75% RH 0 Months99.8White Crystalline Solid0.2
3 Months98.7Yellow Solid1.3
6 Months97.5Light Brown Solid2.5
Photostability (ICH Q1B) 0 Hours99.8White Crystalline Solid0.2
1.2 million lux hours99.2Pale Yellow Solid0.8
5°C 0 Months99.8White Crystalline Solid0.2
6 Months99.8White Crystalline Solid0.2
12 Months99.7White Crystalline Solid0.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Long-Term Stability Study

Objective: To establish the shelf-life and recommended storage conditions for this compound.

Methodology:

  • Sample Packaging: Place accurately weighed samples of this compound into amber glass vials. Purge the vials with an inert gas (e.g., argon) before sealing.

  • Storage Conditions: Store batches of samples under the following conditions:

    • Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-term (25°C): Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Long-term (5°C): Test at 0, 6, 12, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests on a representative sample:

    • Appearance (visual inspection).

    • Purity assay and determination of related substances by a validated stability-indicating HPLC method.

Visualizations

Potential Oxidative Degradation Pathway

G cluster_main Potential Oxidative Degradation Pathway A This compound B Radical Cation Intermediate A->B Oxidation (O2, light) C Dimerization B->C E Further Oxidation B->E D Azoxy/Azo Derivatives (Colored Impurities) C->D F Quinone-imine Species (Colored Impurities) E->F

Caption: Proposed oxidative degradation pathway.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow start Receive/Synthesize This compound protocol Develop Stability- Indicating HPLC Method start->protocol forced_deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) protocol->forced_deg setup_stability Set Up Long-Term and Accelerated Stability Studies forced_deg->setup_stability sampling Sample at Pre-defined Time Points setup_stability->sampling analysis Analyze Samples: - Appearance - HPLC Purity sampling->analysis data Compile and Analyze Data sampling->data analysis->data report Establish Shelf-Life and Recommended Storage Conditions data->report

Caption: Workflow for stability assessment.

References

Technical Support Center: Scaling Up 2-(Difluoromethoxy)-4-fluoroaniline Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(Difluoromethoxy)-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your process optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves two key steps:

  • Difluoromethylation: The reaction of 3-fluoro-4-nitrophenol with a difluoromethylating agent to form 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene.

  • Reduction: The reduction of the nitro group of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene to yield the final product, this compound.

FAQs: General Questions

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic approach involves a two-step process. It begins with the difluoromethylation of 3-fluoro-4-nitrophenol, followed by the reduction of the resulting nitro-intermediate. This method is favored due to the commercial availability of the starting materials and the generally reliable nature of the individual transformations.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Key safety considerations include the handling of difluoromethylating agents, which can be gaseous and require specialized equipment, and the management of catalytic reduction, which often involves flammable solvents and hydrogen gas under pressure. Proper personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting: Step 1 - Difluoromethylation of 3-fluoro-4-nitrophenol

Q3: My difluoromethylation reaction is showing low conversion of the starting material, 3-fluoro-4-nitrophenol. What are the potential causes and solutions?

A3: Low conversion in the difluoromethylation step can be attributed to several factors:

  • Insufficient Reagent: The difluoromethylating agent may be degrading or not used in sufficient excess. Ensure the reagent is fresh and consider increasing the molar ratio.

  • Inadequate Base: The choice and amount of base are critical for deprotonating the phenol. A weak base or insufficient equivalents can stall the reaction. Consider using a stronger base or increasing the stoichiometry.

  • Low Reaction Temperature: Some difluoromethylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature may improve conversion.

  • Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction. Ensure the solvent is dry and consider screening other polar aprotic solvents.

Q4: I am observing the formation of multiple byproducts during the difluoromethylation. How can I improve the selectivity?

A4: Byproduct formation often arises from side reactions of the starting material or product. To enhance selectivity:

  • Optimize Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of degradation products.

  • Control Reagent Addition: Slow, controlled addition of the difluoromethylating agent can prevent localized high concentrations that may lead to side reactions.

  • Choice of Base: The nature of the base can influence selectivity. A bulkier, non-nucleophilic base might prevent unwanted side reactions.

Troubleshooting: Step 2 - Reduction of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene

Q5: The reduction of the nitro-intermediate is incomplete, leaving starting material in the final product. How can I drive the reaction to completion?

A5: Incomplete reduction is a common issue and can be addressed by:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon) may be deactivated. Ensure you are using a fresh, high-quality catalyst. Increasing the catalyst loading can also be beneficial.

  • Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure the system is properly sealed and consider increasing the pressure within safe limits for your equipment.

  • Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.

  • Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents for this reduction include methanol, ethanol, and ethyl acetate.

Q6: My final product, this compound, is discolored after purification. What is the likely cause and how can I prevent it?

A6: Anilines are susceptible to air oxidation, which can lead to discoloration. To prevent this:

  • Inert Atmosphere: Perform the reaction work-up and purification under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: Small amounts of antioxidants can be added to the purified product for storage.

  • Purification Method: Column chromatography is often effective for removing colored impurities. Ensure the use of high-purity solvents for chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene (Difluoromethylation)

This protocol is a representative procedure based on common difluoromethylation methods for phenols.

Materials:

  • 3-fluoro-4-nitrophenol

  • Sodium chlorodifluoroacetate (CF2ClCOONa)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-fluoro-4-nitrophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Heat the mixture to the desired reaction temperature (optimization may be required, starting around 80-100 °C).

  • Slowly add sodium chlorodifluoroacetate (1.5 equivalents) portion-wise over 1 hour.

  • Monitor the reaction by TLC or LC-MS. Continue heating until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Reduction)

This protocol is a general procedure for the catalytic hydrogenation of a nitroaromatic compound.

Materials:

  • 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene

  • Palladium on carbon (10% w/w)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • To a solution of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene (1 equivalent) in methanol, add 10% Palladium on carbon (5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Guide for Difluoromethylation

Problem Potential Cause Suggested Solution
Low ConversionInsufficient reagent or baseIncrease molar ratio of difluoromethylating agent and/or base.
Low reaction temperatureGradually increase reaction temperature while monitoring for byproduct formation.
Inappropriate solventEnsure solvent is anhydrous; screen other polar aprotic solvents like DMSO or NMP.
Poor SelectivityReaction temperature too highDecrease reaction temperature.
Reagent addition too fastAdd the difluoromethylating agent slowly over a longer period.
Non-optimal baseScreen alternative bases, such as cesium carbonate or organic bases.

Table 2: Troubleshooting Guide for Nitro Reduction

Problem Potential Cause Suggested Solution
Incomplete ReactionDeactivated catalystUse fresh catalyst; consider increasing catalyst loading.
Insufficient hydrogen pressureIncrease hydrogen pressure (within equipment safety limits).
Short reaction timeExtend the reaction time and monitor progress.
Product DiscolorationAir oxidationWork up and purify under an inert atmosphere.
Impurities from previous stepEnsure the purity of the nitro-intermediate before reduction.
Ineffective purificationUse column chromatography with high-purity solvents.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Reduction A 3-fluoro-4-nitrophenol B Add Base (e.g., K2CO3) in DMF A->B C Add Difluoromethylating Agent B->C D Heat & Stir C->D E Work-up & Extraction D->E F Purification (Chromatography) E->F G 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene F->G H 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene G->H Intermediate I Add Catalyst (Pd/C) in Methanol H->I J Hydrogenation I->J K Filtration J->K L Concentration K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_difluoromethylation Difluoromethylation Issues cluster_reduction Reduction Issues cluster_final_product Final Product Issues P1 Low Conversion S1a Increase Reagent/Base Ratio P1->S1a S1b Increase Temperature P1->S1b S1c Change Solvent P1->S1c P2 Incomplete Reaction S2a Use Fresh/More Catalyst P2->S2a S2b Increase H2 Pressure P2->S2b S2c Extend Reaction Time P2->S2c P3 Product Discoloration S3a Inert Atmosphere Work-up P3->S3a S3b Effective Purification P3->S3b

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(Difluoromethoxy)-4-fluoroaniline and Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Anilines, as fundamental building blocks, are frequently substituted with fluorine-containing moieties to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the reactivity of 2-(Difluoromethoxy)-4-fluoroaniline against other common anilines, offering insights into its electronic properties and expected behavior in key organic transformations. This document is intended to assist researchers in predicting its reactivity and in designing synthetic routes.

Introduction to Aniline Reactivity

The reactivity of the amino group in aniline is intrinsically linked to the electron density on the nitrogen atom. Electron-donating groups (EDGs) on the aromatic ring increase this electron density, enhancing the nucleophilicity and basicity of the amine. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity and basicity.

The subject of this guide, this compound, possesses two electron-withdrawing substituents: a fluorine atom at the para-position and a difluoromethoxy group at the ortho-position. The difluoromethoxy group, in particular, is known to be a moderate electron acceptor.[1] This substitution pattern is expected to significantly influence its reactivity compared to unsubstituted aniline and other halogen-substituted anilines.

Basicity and Nucleophilicity: A Comparative Perspective

Table 1: Hammett Constants and pKa Values of Selected Anilines

Aniline DerivativeSubstituent(s)Hammett Constant (σp) of SubstituentEstimated/Reported pKa
Aniline-H0.004.60
4-Fluoroaniline4-F+0.064.65
4-Chloroaniline4-Cl+0.234.15
4-Nitroaniline4-NO₂+0.781.00
This compound2-OCHF₂, 4-F-Predicted to be significantly lower than 4.6
4-(Difluoromethoxy)aniline4-OCHF₂+0.18[1]Predicted to be lower than 4.6

Note: The Hammett constant for the ortho-OCHF₂ group is not directly available and its effect is more complex due to steric hindrance. However, given the electron-withdrawing nature of both the difluoromethoxy group and the fluorine atom, the pKa of this compound is anticipated to be considerably lower than that of aniline and 4-fluoroaniline.

The reduced electron density on the nitrogen atom in this compound suggests that it will be a weaker nucleophile compared to aniline and anilines bearing electron-donating groups. This has significant implications for its participation in common organic reactions.

Reactivity in Common Organic Transformations

N-Acylation

N-acylation is a fundamental reaction of anilines. The rate of this reaction is directly proportional to the nucleophilicity of the aniline.[2] Therefore, it is expected that this compound will undergo acylation at a slower rate than aniline and less deactivated anilines.

Table 2: Predicted Relative Reactivity in N-Acylation

Aniline DerivativeExpected Relative Rate of Acylation
AnilineHigh
4-FluoroanilineModerate to High
4-ChloroanilineModerate
This compoundLow
4-NitroanilineVery Low
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] The success of this reaction is influenced by the nucleophilicity of the amine and the electronic properties of the aryl halide. While anilines with electron-withdrawing groups can be challenging substrates, successful couplings have been reported. For this compound, the choice of an appropriate palladium catalyst, ligand, and reaction conditions will be crucial to achieve good yields.[4][5] The reduced nucleophilicity of the amine may necessitate more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to the coupling of aniline.

Experimental Protocols

The following are general experimental protocols for N-acetylation and Buchwald-Hartwig amination. These should be considered as starting points and may require optimization for this compound.

Protocol 1: N-Acetylation of an Aniline Derivative

Objective: To synthesize the corresponding acetamide from an aniline derivative.

Materials:

  • Aniline derivative (e.g., this compound)

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (95%)

Procedure: [6]

  • Dissolve the aniline derivative (1.0 eq) in water and a minimal amount of concentrated hydrochloric acid to achieve dissolution.

  • In a separate flask, prepare a solution of sodium acetate (1.2 eq) in water.

  • To the aniline hydrochloride solution, add acetic anhydride (1.1 eq) with vigorous stirring.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Buchwald-Hartwig Amination of an Aniline Derivative with an Aryl Bromide

Objective: To synthesize a diarylamine via palladium-catalyzed cross-coupling.

Materials:

  • Aniline derivative (e.g., this compound) (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Toluene (anhydrous)

Procedure: [7][8]

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the aryl bromide, the aniline derivative, and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

experimental_workflow cluster_acetylation N-Acetylation Workflow A1 Dissolve Aniline Derivative in HCl/H₂O A2 Add Acetic Anhydride A1->A2 A3 Add Sodium Acetate Solution A2->A3 A4 Stir at Room Temperature A3->A4 A5 Precipitate and Filter A4->A5 A6 Recrystallize A5->A6 A7 Acetylated Product A6->A7 buchner_hartwig_workflow cluster_buchwald Buchwald-Hartwig Amination Workflow B1 Combine Pd Catalyst, Ligand, and Base B2 Add Aryl Halide, Aniline, and Solvent B1->B2 B3 Heat under Inert Atmosphere B2->B3 B4 Reaction Workup (Dilution and Filtration) B3->B4 B5 Purification (Column Chromatography) B4->B5 B6 Coupled Product B5->B6 substituent_effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) EWG -F, -OCHF₂ ElectronDensity Electron Density on Nitrogen EWG->ElectronDensity Decreases EDG -CH₃, -OCH₃ EDG->ElectronDensity Increases Nucleophilicity Nucleophilicity ElectronDensity->Nucleophilicity Directly Proportional Basicity Basicity (pKa) ElectronDensity->Basicity Directly Proportional Reactivity Reactivity in Acylation/ Buchwald-Hartwig Nucleophilicity->Reactivity Directly Proportional

References

A Comparative Guide to 2-(Difluoromethoxy)-4-fluoroaniline and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Difluoromethoxy)-4-fluoroaniline and its structural analogs, focusing on their potential as scaffolds in drug discovery. The introduction of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] This document summarizes key properties, potential biological targets, and detailed experimental protocols for the evaluation of these compounds.

Physicochemical and In Vitro ADME Properties of Aniline Analogs

Table 1: Physicochemical Properties of Representative Aniline Analogs

CompoundStructureMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
2-Fluoroaniline2-Fluoroaniline111.121.326.02
4-Fluoroaniline4-Fluoroaniline111.121.1526.02
2,4-Difluoroaniline2,4-Difluoroaniline129.111.526.02
3-(Difluoromethoxy)aniline3-(Difluoromethoxy)aniline159.131.935.25

Data sourced from PubChem.

Table 2: In Vitro ADME Properties of Representative Aniline-Based Kinase Inhibitors

Compound IDTarget KinaseCaco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)
Compound 18c (a 2-substituted aniline pyrimidine)Mer/c-MetNot Reported53.1
Compound 18l (a 2-substituted aniline pyrimidine)Mer/c-MetNot Reported9.6
Pyrazolo[3,4-d]pyrimidine derivativec-Src/Abl>20 (High)>80% remaining after 60 min

Data sourced from related publications on aniline-based kinase inhibitors.[1][2]

Potential Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)

Aniline derivatives are common scaffolds for kinase inhibitors. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation and is a validated target in various diseases, including inflammatory disorders and cancer.[][4] The general structure of many p38 MAPK inhibitors includes a substituted aniline or related nitrogen-containing heterocycle that interacts with the hinge region of the kinase's ATP-binding pocket. Therefore, this compound and its analogs represent a promising starting point for the design of novel p38 MAPK inhibitors.

Below is a simplified representation of the p38 MAPK signaling pathway.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Inflammation Inflammation Substrates->Inflammation Apoptosis Apoptosis Substrates->Apoptosis CellCycle Cell Cycle Arrest Substrates->CellCycle

Simplified p38 MAPK Signaling Pathway.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of structural analogs. Below are standard protocols for key in vitro assays relevant to the development of kinase inhibitors.

p38α Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of p38α kinase.

Workflow:

kinase_assay_workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of test compounds start->prepare_inhibitor add_enzyme Add p38α kinase to assay plate start->add_enzyme add_inhibitor Add diluted test compounds to plate prepare_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate kinase and inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate (e.g., ATF2) pre_incubate->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction and measure signal (e.g., luminescence, fluorescence) incubate->stop_reaction analyze Analyze data and calculate IC50 values stop_reaction->analyze

Workflow for a typical p38α kinase inhibition assay.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds and a known p38 inhibitor (e.g., SB203580) as a positive control

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and the test compound to the wells of the assay plate and pre-incubate for 15 minutes.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and measure the signal according to the detection kit manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.

Workflow:

microsomal_stability_workflow start Start: Prepare Reagents prepare_compounds Prepare test compounds and positive control start->prepare_compounds prepare_microsomes Prepare human liver microsomes and NADPH regenerating system start->prepare_microsomes pre_incubate Pre-incubate microsomes and test compounds at 37°C prepare_compounds->pre_incubate prepare_microsomes->pre_incubate initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->initiate_reaction sample_collection Collect samples at different time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->sample_collection stop_reaction Quench the reaction with organic solvent sample_collection->stop_reaction analyze Analyze remaining parent compound by LC-MS/MS stop_reaction->analyze calculate Calculate half-life (t½) and intrinsic clearance analyze->calculate

Workflow for a human liver microsomal stability assay.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and a positive control with known metabolic lability

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates and LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Add the test compound to a suspension of human liver microsomes and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.

Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Workflow:

caco2_workflow start Start: Culture Caco-2 cells seed_cells Seed Caco-2 cells on permeable supports start->seed_cells culture_monolayer Culture for 21 days to form a differentiated monolayer seed_cells->culture_monolayer check_integrity Verify monolayer integrity (TEER measurement) culture_monolayer->check_integrity prepare_compounds Prepare test compounds and controls in transport buffer check_integrity->prepare_compounds add_to_apical Add compounds to the apical (A) side prepare_compounds->add_to_apical incubate Incubate at 37°C with shaking add_to_apical->incubate sample_basolateral Collect samples from the basolateral (B) side at time points incubate->sample_basolateral analyze Analyze compound concentration by LC-MS/MS sample_basolateral->analyze calculate Calculate apparent permeability coefficient (Papp) analyze->calculate

Workflow for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Permeable transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on permeable transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound solution to the apical (donor) compartment.

  • At specified time points, collect samples from the basolateral (receiver) compartment.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Conclusion

This compound and its structural analogs are valuable scaffolds for the development of novel therapeutics, particularly kinase inhibitors targeting pathways such as p38 MAPK. The strategic incorporation of difluoromethoxy and fluoro substituents can be leveraged to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these analogs, enabling data-driven decisions in the drug discovery process. Further synthesis and testing of a focused library of these compounds are warranted to fully elucidate their structure-activity and structure-property relationships.

References

Comparative Analysis of 2-(Difluoromethoxy)-Substituted Bioactive Molecules: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current research landscape reveals a notable scarcity of published in vitro and in vivo studies specifically focused on derivatives of 2-(Difluoromethoxy)-4-fluoroaniline. However, significant research has been conducted on other bioactive molecules incorporating the 2-(difluoromethoxy) moiety, offering valuable insights into its potential role in drug design. This guide provides a comparative analysis of a well-documented class of such compounds: 2-(Difluoromethoxy)estratriene sulfamate derivatives, which have been investigated for their anticancer properties.

These derivatives have been designed to enhance the potency and in vivo stability of the parent compound, 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with known anti-cancer and anti-angiogenic properties. The introduction of the difluoromethoxy group is a strategic modification aimed at improving metabolic stability and lipophilicity, key parameters in drug development.

Quantitative Data Summary

The following tables summarize the in vitro activity of 2-(difluoromethoxy)estratriene derivatives compared to their non-fluorinated analogues and parent compounds.

Table 1: Anti-proliferative Activity against Breast Cancer Cell Lines
CompoundMCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
2-Methoxyestradiol (2ME2)>10>10
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)0.52Not Reported
2-Difluoromethoxyestradiol>10>10
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate 0.28 Not Reported

GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding
CompoundTubulin Polymerization Inhibition (%) at 5 µM[³H]Colchicine Binding Inhibition (%) at 5 µM
2-Difluoromethoxy-3-benzyloxy-17-sulfamoyloxyestra-1,3,5(10)-triene 32Not Determined
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate 19Not Determined
Table 3: Steroid Sulfatase (STS) Inhibition
CompoundJEG-3 Cell Lysate IC₅₀ (nM)Whole JEG-3 Cells IC₅₀ (nM)
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate 44-753.7
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)Not Reported4.2
2-Difluoromethyl-3-sulfamoyloxyestrone Not Reported0.055

IC₅₀: The concentration of the compound that causes 50% inhibition of enzyme activity.

Experimental Protocols

Anti-proliferative Assays

The anti-proliferative activity of the compounds was determined using a sulforhodamine B (SRB) assay. Human breast cancer cell lines (MCF-7 and MDA-MB-231) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After treatment, the cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 570 nm to determine cell viability. The GI₅₀ values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, was monitored over time.

[³H]Colchicine Binding Assay

The ability of the compounds to interfere with the binding of colchicine to tubulin was measured by incubating tubulin with [³H]colchicine in the presence or absence of the test compounds. The amount of bound [³H]colchicine was determined by scintillation counting after separation of the protein-bound and free radioligand.

Steroid Sulfatase (STS) Inhibition Assay

The STS inhibitory activity was measured in both cell lysates and whole JEG-3 human choriocarcinoma cells. The assay is based on the conversion of a radiolabeled substrate, [³H]estrone-3-sulfate, to [³H]estrone. The product is then separated from the substrate by solvent extraction and quantified by scintillation counting. The IC₅₀ values were determined from the dose-response curves.

Visualizations

Signaling Pathway of 2-Methoxyestradiol (Parent Compound)

G 2ME2 2ME2 Tubulin Tubulin 2ME2->Tubulin Binds to colchicine site NFAT_Pathway NFAT Pathway Disruption 2ME2->NFAT_Pathway Attenuates Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Lymphocyte_Activation Inhibition of Lymphocyte Activation NFAT_Pathway->Lymphocyte_Activation

Caption: Signaling pathway of 2-methoxyestradiol (2ME2).

Experimental Workflow for Anti-proliferative Activity

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 SRB Assay Seed_Cells Seed cancer cells in 96-well plates Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Compounds Add test compounds (various concentrations) Incubate_1->Add_Compounds Incubate_2 Incubate for 72 hours Add_Compounds->Incubate_2 Fix_Cells Fix cells with TCA Incubate_2->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Read_Absorbance Read absorbance at 570 nm Stain_Cells->Read_Absorbance Calculate_GI50 Calculate GI₅₀ Read_Absorbance->Calculate_GI50 Data Analysis

Caption: Workflow for determining anti-proliferative activity.

Logical Relationship of Sulfamoylated Estratriene Activity

G Parent_Compound 2-Methoxyestradiol (Poor Bioavailability) Chemical_Modification Addition of 2-Difluoromethoxy & Sulfamate Groups Parent_Compound->Chemical_Modification Improved_Properties Enhanced Potency Improved Stability Chemical_Modification->Improved_Properties Biological_Activity Anti-proliferative STS Inhibition Tubulin Disruption Improved_Properties->Biological_Activity

Caption: Rationale for derivatization and resulting activities.

Comparative Guide to Analytical Methods for the Validation of 2-(Difluoromethoxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-(Difluoromethoxy)-4-fluoroaniline. While specific validated methods for this compound are not widely published, this document outlines suitable techniques based on established methods for structurally similar fluorinated anilines. The information herein is intended for researchers, scientists, and drug development professionals to aid in the selection and development of robust analytical methods.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD). These methods are commonly employed for the analysis of aniline derivatives in various matrices.[1][2]

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters for HPLC-UV, HPLC-MS, and GC-NPD based on data from analogous fluorinated anilines.

Table 1: Comparison of HPLC-based Methods for Fluorinated Anilines

ParameterHPLC-UV (for 4-Fluoroaniline)[3]HPLC-MS (for 4-Fluoroaniline)[4][5]HPLC-MS/MS (for Chloro- and Difluoroanilines)[6]
Column Newcrom R1 (Reverse Phase)Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)Inertsil ODS-3 (100 x 3.0 mm, 3 µm)
Mobile Phase Acetonitrile, Water, Phosphoric AcidA: Water; B: Acetonitrile with 0.05% Acetic Acid (Gradient)A: Water; B: Acetonitrile (Gradient)
Flow Rate Not Specified1 mL/minNot Specified
Detection UVSingle Quadrupole MS (SIM mode, m/z 112)Triple Quadrupole MS (MRM mode)
Linearity Range Not Specified0.94 - 30.26 ng/mL0.6 - 96.0 µg/L
Limit of Detection (LOD) Not Specified0.94 ng/mL0.2 - 2.0 µg/L
Limit of Quantification (LOQ) Not Specified0.19 ng/mL0.6 - 6.0 µg/L
Accuracy/Recovery Not Specified92 - 99%91.0 - 98.5%
Precision (RSD) Not Specified< 8.7%Not Specified

Table 2: Overview of GC-based Method for Aniline Derivatives[2]

ParameterGC-NPD (EPA Method 8131)
Column 30 m x 0.25 mm fused silica capillary column coated with SE-54 or equivalent
Injection On-column, splitless
Detector Nitrogen-Phosphorus Detector (NPD)
Applicability Aniline and various chloro- and nitro-aniline derivatives
Sample Preparation Liquid-liquid extraction (e.g., Method 3510) or solid-phase extraction
Notes The method is validated for aqueous matrices and may require validation for other sample types. Derivatization is generally not required for HPLC, which can be an advantage over GC for polar and thermolabile compounds.[1]

Experimental Protocols

The following are detailed experimental methodologies adapted from validated methods for similar compounds. These should serve as a starting point for the development and validation of a method for this compound.

Protocol 1: HPLC-MS Method (Adapted from 4-Fluoroaniline Analysis)[4][5]
  • Chromatographic System: High-Performance Liquid Chromatography system coupled to a single quadrupole mass spectrometer.

  • Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).

  • Column Temperature: 30°C.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile with 0.05% Acetic Acid

  • Gradient Program: To be optimized, but a starting point could be a linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM). The m/z for this compound would need to be determined (calculated exact mass: 175.05).

  • Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile. Prepare calibration standards and sample solutions by diluting the stock solution with the mobile phase.

Protocol 2: GC-NPD Method (Adapted from EPA Method 8131)[2]
  • Gas Chromatograph: Analytical system with an on-column, splitless injector and a Nitrogen-Phosphorus Detector (NPD).

  • Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54.

  • Carrier Gas: Helium.

  • Temperature Program: To be optimized. A typical starting point could be: initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector and Detector Temperatures: To be optimized, typically 250°C and 300°C, respectively.

  • Sample Preparation: For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like methylene chloride at a basic pH. For solid samples, a solvent extraction (e.g., with methylene chloride/acetone) may be used.

  • Standard Preparation: Prepare stock and working standards in a suitable solvent (e.g., methanol or acetone).

Method Validation Workflow

The validation of the chosen analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis A Method Selection (HPLC/GC) B Optimization of Parameters (Column, Mobile Phase/Temperature Program, etc.) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Detection (LOD) E->F G Limit of Quantification (LOQ) F->G H Robustness G->H I System Suitability H->I J Sample Analysis I->J Implement for Routine Use K Quality Control J->K

Caption: Workflow for Analytical Method Validation.

Signaling Pathway and Metabolism Considerations

While specific metabolic pathways for this compound are not detailed in the provided search results, aniline and its derivatives are known to undergo metabolic activation, primarily through N-hydroxylation, which can lead to the formation of reactive intermediates. For other fluorinated anilines, metabolism can involve conjugation to form sulfates or glucosides.[7] The analytical methods described here can be adapted to study the metabolism of this compound by analyzing biological matrices for the parent compound and potential metabolites.

The following diagram illustrates a generalized metabolic pathway for anilines.

G A This compound B Phase I Metabolism (e.g., N-hydroxylation) A->B C Reactive Intermediates B->C D Phase II Metabolism (e.g., Glucuronidation, Sulfation) B->D E Conjugated Metabolites (Excreted) D->E

Caption: Generalized Metabolic Pathway for Anilines.

References

Comparative Efficacy of 2-(Difluoromethoxy)-Substituted Aromatic Compounds as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-(difluoromethoxy)aniline and 4-fluoroaniline moieties, in particular, are of significant interest in the development of novel therapeutic agents, especially in oncology. This guide provides a comparative analysis of the efficacy of derivatives containing these fluorinated motifs, with a focus on their performance against non-fluorinated analogs and a detailed examination of the supporting experimental data.

Case Study: 2-(Difluoromethoxy)estratriene Sulfamates in Cancer Therapy

A prominent example of the therapeutic potential of the 2-(difluoromethoxy) group can be found in the development of novel anti-cancer agents based on the structure of 2-methoxyestradiol (2ME2), a natural metabolite of estradiol. While 2ME2 shows anti-tumor activity, its clinical development has been hampered by poor bioavailability and rapid metabolism. The substitution of the methoxy group with a difluoromethoxy group is a bioisosteric approach aimed at overcoming these limitations.

The following tables summarize the in vitro efficacy of 2-(difluoromethoxy)estratriene derivatives compared to their non-fluorinated counterparts.

Table 1: Anti-proliferative Activity in Human Breast Cancer Cell Lines

CompoundCell LineGI₅₀ (μM)¹
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate (Fluorinated) MCF-7 0.28 [1]
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140, Non-fluorinated)MCF-70.52[1]
2-DifluoromethoxyestradiolMCF-7>10
2-Methoxyestradiol (2ME2)MCF-7~0.1

¹GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 2: Inhibition of Key Enzymatic Targets

CompoundTargetIC₅₀ (nM)²
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate (Fluorinated) Steroid Sulfatase (STS) in JEG-3 cells 3.7 [1]
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140, Non-fluorinated)Steroid Sulfatase (STS) in JEG-3 cells4.2[1]

²IC₅₀: The concentration required to inhibit enzyme activity by 50%.

Table 3: Inhibition of Tubulin Polymerization

CompoundInhibition of Tubulin Polymerization (%) at 5 μM
2-Difluoromethoxyestradiol-3-O-sulfamate 19
2-Difluoromethoxyestrone-3-O-sulfamate 32

The data indicates that while the direct difluoromethoxy analog of 2ME2 is less potent, its bis-sulfamated derivative shows improved anti-proliferative activity in MCF-7 cells compared to the non-fluorinated sulfamate analog, STX140.[1] Furthermore, the fluorinated bis-sulfamate demonstrates potent inhibition of steroid sulfatase, an important target in hormone-dependent cancers, with an efficacy similar to its non-fluorinated counterpart.[1] These compounds also interfere with tubulin assembly, a key mechanism for their anti-cancer effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay measures the effect of a compound on the proliferation of the MCF-7 human breast adenocarcinoma cell line.

  • Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well in a hormone-free medium and allowed to adapt for 3 days.[2]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for 6-7 days, with the medium and compound being replenished daily.[2]

  • Quantification: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT assay or by quantifying DNA content per well.[2] The GI₅₀ value is then calculated from the dose-response curve.

This assay assesses a compound's ability to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Purified tubulin (e.g., porcine or bovine brain tubulin) is dissolved in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Initiation: The reaction is initiated by raising the temperature from 4°C to 37°C.

  • Monitoring: Polymerization is monitored by the increase in light scattering (turbidity), measured as the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • Analysis: The extent of inhibition is determined by comparing the polymerization curves of samples treated with the test compound to those of a vehicle control.

This assay determines a compound's ability to inhibit the activity of the steroid sulfatase enzyme.

  • Enzyme Source: STS can be sourced from placental microsomes or whole cells that express the enzyme, such as JEG-3 choriocarcinoma cells.

  • Substrate: A radiolabeled substrate, such as [³H]estrone-3-sulfate, is used.

  • Incubation: The enzyme source is incubated with the test compound at various concentrations, followed by the addition of the radiolabeled substrate.

  • Product Separation: The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the unreacted substrate, often by solvent extraction.

  • Quantification: The amount of product formed is quantified by liquid scintillation counting. The IC₅₀ value is determined from the dose-response curve.

Visualizing Synthesis and Mechanisms

G A 2-Hydroxy-3-benzyloxyestrone B Difluoromethylation ((EtO)₂P(O)CF₂Br, KOH) A->B Step 1 C 2-Difluoromethoxy-3-benzyloxyestrone B->C D Hydrogenation (H₂, Pd/C) C->D Step 2 E 2-Difluoromethoxyestrone D->E F Reduction (NaBH₄) E->F Step 3a H Sulfamoylation (H₂NSO₂Cl, DMA) E->H Step 3b G 2-Difluoromethoxyestradiol F->G J Sulfamoylation of Diol G->J Step 4 I 2-Difluoromethoxyestrone-3-O-sulfamate H->I K 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate J->K

Caption: Synthetic pathway for 2-(difluoromethoxy)estratriene derivatives.

G cluster_0 Normal Cell Division cluster_1 Effect of Inhibitor Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Dynamic Microtubules Dynamic Microtubules Microtubule Polymerization->Dynamic Microtubules Drug Drug Microtubule Polymerization_i Microtubule Polymerization Drug->Microtubule Polymerization_i Inhibition Tubulin Dimers_i Tubulin Dimers Tubulin Dimers_i->Microtubule Polymerization_i GTP Disrupted Microtubules Disrupted Microtubules Microtubule Polymerization_i->Disrupted Microtubules Apoptosis Apoptosis Disrupted Microtubules->Apoptosis Mitotic Arrest

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Broader Context: Fluoroaniline Derivatives as Kinase Inhibitors

While the detailed case study focuses on estratriene derivatives, the 2-(difluoromethoxy)-4-fluoroaniline scaffold is a valuable pharmacophore in its own right, particularly for the development of kinase inhibitors. The aniline moiety serves as a common anchor for binding to the hinge region of the ATP-binding pocket of many kinases. The addition of fluorine atoms can modulate the pKa of the aniline nitrogen and introduce favorable interactions within the active site.

Numerous kinase inhibitors targeting EGFR, LCK, and Raf kinases incorporate a fluoroaniline core structure. For instance, aminopyrimidine-based compounds have been developed as potent inhibitors of EGFR, including drug-resistant mutants like T790M, which are critical in non-small cell lung cancer. The development of such selective inhibitors is a key strategy to overcome the toxic side effects associated with inhibiting wild-type EGFR.

Conclusion

The strategic incorporation of a 2-(difluoromethoxy) group, as demonstrated in the case of estratriene sulfamates, can lead to therapeutic agents with enhanced anti-proliferative activity and favorable pharmacological properties compared to their non-fluorinated analogs. These derivatives show promise as multi-targeting agents by inhibiting both steroid sulfatase and tubulin polymerization. Furthermore, the broader class of fluoroaniline derivatives continues to be a rich source of novel kinase inhibitors for cancer therapy. The data and protocols presented in this guide offer a framework for the evaluation and comparison of such compounds in a drug discovery setting.

References

Comparative Analysis of B-Raf Kinase Inhibitors: A Focus on Fluoroaniline-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds containing a fluoroaniline moiety with demonstrated or potential inhibitory activity against B-Raf kinase, a key target in cancer therapy. The focus is on the structure-activity relationships (SAR) of these compounds, with a particular emphasis on a novel fluoro-derivative of embelin. This guide also includes established B-Raf inhibitors for performance comparison, detailed experimental protocols for B-Raf kinase assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to B-Raf Inhibition

B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway, which is essential for regulating cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis.[1][2] This makes mutant B-Raf a prime target for cancer therapeutics, especially in melanoma, where BRAF mutations are prevalent.

Lead Compound: A Fluoro-Derivative of Embelin

A promising lead compound in the exploration of novel B-Raf inhibitors is a fluoro-derivative of embelin, 5-(3-chloro-4-trifluoromethoxyphenylamino)-2-hydroxy-3-undecyl-[1][3]benzoquinone (EOCF).[1] While a specific IC50 value for EOCF against B-Raf is not publicly available, studies have shown that it exhibits superior anti-cancer activity in melanoma cell lines compared to its parent compound, embelin.[1][4] Embelin itself has shown cytotoxic activity in the low micromolar range against cancer cell lines.[2] The introduction of the 3-chloro-4-trifluoromethoxyphenylamino moiety appears to significantly enhance its potency, highlighting the potential of this scaffold for B-Raf inhibition.

Comparator Compounds: Established B-Raf Inhibitors

To provide a benchmark for the performance of novel compounds, two FDA-approved B-Raf inhibitors, Vemurafenib and Dabrafenib, are included in this comparison. Both are potent inhibitors of the B-Raf V600E mutant.

Quantitative Data Summary

The following table summarizes the available inhibitory activity data for the lead compound and the established comparator drugs against B-Raf kinase.

CompoundTargetIC50 (nM)Cell-based Activity (Melanoma)
EOCF (5-(3-chloro-4-trifluoromethoxyphenylamino)-2-hydroxy-3-undecyl-[1][3]benzoquinone)B-RafNot ReportedMore potent than Embelin[1][4]
Embelin (Parent Compound)XIAP4100IC50 = 5.58 µM (KB cells)[2][3]
Vemurafenib B-Raf V600E13 - 31Potent inhibition of proliferation in B-Raf V600E cell lines
Dabrafenib B-Raf V600E0.6Potent inhibition of proliferation in B-Raf V600E cell lines

Note: The IC50 for Embelin is against the X-linked inhibitor of apoptosis protein (XIAP) and its cytotoxicity against KB cells, not directly against B-Raf kinase, and is provided here as a baseline for the parent compound's general bioactivity.

Structure-Activity Relationship (SAR) Insights

Due to the limited availability of a comprehensive SAR study for embelin derivatives as B-Raf inhibitors, the following insights are based on the comparison between embelin and its fluoro-derivative, EOCF:

  • Addition of a Substituted Phenylamino Group: The key structural modification in EOCF is the introduction of the 3-chloro-4-trifluoromethoxyphenylamino group at the 5-position of the benzoquinone ring. This modification is critical for the observed increase in anti-cancer potency.

  • Role of Fluorine and Chlorine Substituents: The presence of electron-withdrawing groups like chlorine and a trifluoromethoxy group on the aniline ring likely plays a significant role in the compound's interaction with the B-Raf active site. These groups can alter the electronic properties of the molecule and may form specific interactions with amino acid residues in the kinase domain.

Further investigation with a broader range of analogs is necessary to delineate the precise contribution of each substituent and to optimize the scaffold for improved potency and selectivity.

Experimental Protocols

In Vitro B-Raf Kinase Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against B-Raf kinase is a luminescence-based assay. The following is a generalized protocol based on commercially available kits:

Objective: To measure the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human B-Raf (wild-type or V600E mutant) enzyme

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the kinase buffer to the wells of the microplate.

    • Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the B-Raf enzyme to all wells except the negative control.

    • Add the kinase substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the B-Raf kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

B-Raf Signaling Pathway

B_Raf_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor B-Raf Inhibitor (e.g., EOCF, Vemurafenib) Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Experimental Workflow for B-Raf Kinase Assay

BRaf_Assay_Workflow Start Start PrepCompounds Prepare Compound Serial Dilutions Start->PrepCompounds PlateSetup Set up 96-well Plate: Buffer, Compound, Enzyme, Substrate PrepCompounds->PlateSetup PreIncubate Pre-incubate PlateSetup->PreIncubate AddATP Add ATP to Initiate Reaction PreIncubate->AddATP Incubate Incubate at 30°C AddATP->Incubate AddReagent Add Luminescent Reagent Incubate->AddReagent ReadLuminescence Read Luminescence AddReagent->ReadLuminescence AnalyzeData Analyze Data (Calculate IC50) ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro B-Raf kinase inhibition assay.

References

A Comparative Guide to Bioisosteric Alternatives for 2-(Difluoromethoxy)-4-fluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the appropriate selection of reagents is paramount to achieving desired molecular properties and reaction outcomes. 2-(Difluoromethoxy)-4-fluoroaniline is a valuable building block, prized for the introduction of the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding interactions of drug candidates. However, the exploration of bioisosteric replacements is a crucial strategy in lead optimization to fine-tune a compound's pharmacological profile. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data from the literature, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Bioisosteric Replacement

Bioisosteres are substituents or groups that possess similar physical or chemical properties, which impart comparable biological or pharmacological activities to a molecule. The difluoromethoxy group (-OCHF₂) is often considered a bioisostere of the methoxy (-OCH₃) and, in some contexts, the trifluoromethyl (-CF₃) group. While the methoxy group is a hydrogen bond acceptor, the difluoromethoxy group is considered a lipophilic hydrogen bond donor. This distinction, along with differences in electronics and steric bulk, can significantly impact a molecule's structure-activity relationship (SAR).

This guide will focus on the comparative performance of the following aniline derivatives in key organic reactions:

  • Target Reagent: this compound

  • Alternative Reagent 1: 2-Methoxy-4-fluoroaniline

  • Alternative Reagent 2: 2-Fluoro-4-(trifluoromethyl)aniline

These alternatives are frequently employed in the synthesis of biologically active molecules, particularly kinase inhibitors, allowing for a comparative analysis of their utility in common synthetic transformations.

Performance in Key Synthetic Reactions

The utility of these aniline derivatives is often demonstrated in their performance in crucial carbon-nitrogen and carbon-carbon bond-forming reactions, which are staples in the synthesis of pharmaceutical compounds.

Amide Bond Formation

Amide coupling is one of the most fundamental reactions in medicinal chemistry. The nucleophilicity of the aniline nitrogen is a key determinant of reaction efficiency. The electron-withdrawing nature of the substituents at the 2- and 4-positions can significantly influence this reactivity.

Table 1: Comparison of Aniline Derivatives in Amide Coupling Reactions

Aniline ReagentTypical Coupling ConditionsObserved YieldReference (Illustrative)
This compound EDC, HOBt, DMAP, DIPEA in CH₃CN, 23°CGood to High[1]
2-Methoxy-4-fluoroaniline EDC, HOBt, DMAP, DIPEA in CH₃CN, 23°CGood to High[1]
2-Fluoro-4-(trifluoromethyl)aniline EDC, HOBt, DMAP, DIPEA in CH₃CN, 23°CModerate to Good[1]

Note: The yields are generalized from typical outcomes reported in the literature for amide couplings with electron-deficient anilines. Specific yields are highly substrate-dependent.

The trifluoromethyl group is more strongly electron-withdrawing than the difluoromethoxy and methoxy groups, which generally leads to a less nucleophilic aniline and potentially lower yields or the need for more forcing reaction conditions in amide coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electronic properties of the aniline play a significant role in the efficiency of the catalytic cycle.

Table 2: Comparison of Aniline Derivatives in Buchwald-Hartwig Amination

Aniline ReagentTypical Coupling ConditionsObserved YieldReference (Illustrative)
This compound Pd₂(dba)₃, Xantphos, Cs₂CO₃ in 1,4-dioxane, 100°CGood to HighGeneral Protocol
2-Methoxy-4-fluoroaniline Pd₂(dba)₃, Xantphos, Cs₂CO₃ in 1,4-dioxane, 100°CGood to HighGeneral Protocol
2-Fluoro-4-(trifluoromethyl)aniline Pd₂(dba)₃, Xantphos, Cs₂CO₃ in 1,4-dioxane, 100°CGoodGeneral Protocol

Note: Yields are based on general protocols for Buchwald-Hartwig amination with substituted anilines. Specific outcomes will vary based on the aryl halide and ligand used.

In general, all three anilines are suitable coupling partners in Buchwald-Hartwig aminations. The choice of ligand and reaction conditions can be optimized to accommodate the differing electronic properties of the aniline derivatives.

Physicochemical Property Comparison

The rationale for selecting a particular bioisostere often lies in the desire to modulate the physicochemical properties of the final molecule.

Table 3: Comparison of Physicochemical Properties

PropertyThis compound2-Methoxy-4-fluoroaniline2-Fluoro-4-(trifluoromethyl)aniline
Molecular Weight 175.13 g/mol 141.14 g/mol 179.11 g/mol
LogP (calculated) ~2.0~1.5~2.5
pKa (of conjugate acid) ~3.5~4.6~2.0
H-Bonding Lipophilic H-bond donorH-bond acceptorWeak H-bond acceptor

Note: LogP and pKa values are estimates and can vary based on the calculation method.

The difluoromethoxy and trifluoromethyl groups increase lipophilicity compared to the methoxy group. The basicity of the aniline is significantly reduced by the strongly electron-withdrawing trifluoromethyl group.

Experimental Protocols

The following are representative experimental protocols for common reactions involving these aniline derivatives.

General Protocol for Amide Coupling

To a solution of the carboxylic acid (1.0 eq) in acetonitrile (0.1 M) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 1-hydroxybenzotriazole (HOBt) (0.1 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and N,N-diisopropylethylamine (DIPEA). The respective aniline derivative (1.2 eq) is then added, and the reaction mixture is stirred at room temperature until completion as monitored by TLC or LC-MS. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 eq), the aniline derivative (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and Xantphos (0.04 eq) in anhydrous 1,4-dioxane (0.1 M) is degassed and heated to 100 °C under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathways and Logical Relationships

The choice of aniline derivative in the synthesis of kinase inhibitors directly impacts the inhibitor's ability to interact with the target kinase. The substituents on the aniline ring often occupy a specific pocket in the ATP binding site.

G cluster_0 Aniline Reagent Selection cluster_1 Physicochemical Properties cluster_2 Impact on Kinase Inhibitor 2_DFM_4_F This compound Lipophilicity Lipophilicity 2_DFM_4_F->Lipophilicity Basicity Basicity 2_DFM_4_F->Basicity H_Bonding Hydrogen Bonding 2_DFM_4_F->H_Bonding 2_M_4_F 2-Methoxy-4-fluoroaniline 2_M_4_F->Lipophilicity 2_M_4_F->Basicity 2_M_4_F->H_Bonding 2_F_4_TFM 2-Fluoro-4-(trifluoromethyl)aniline 2_F_4_TFM->Lipophilicity 2_F_4_TFM->Basicity 2_F_4_TFM->H_Bonding Binding_Affinity Binding Affinity Lipophilicity->Binding_Affinity Metabolic_Stability Metabolic Stability Lipophilicity->Metabolic_Stability Basicity->Binding_Affinity H_Bonding->Binding_Affinity Cellular_Potency Cellular Potency Binding_Affinity->Cellular_Potency Metabolic_Stability->Cellular_Potency

Caption: Influence of Aniline Reagent on Kinase Inhibitor Properties.

G cluster_0 Synthetic Workflow Start Starting Materials (Aryl Halide, Carboxylic Acid) Coupling Amide Coupling or Buchwald-Hartwig Amination Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Aniline Selected Aniline Derivative Aniline->Coupling Final_Steps Further Synthetic Steps Intermediate->Final_Steps Target_Molecule Final Target Molecule (e.g., Kinase Inhibitor) Final_Steps->Target_Molecule

Caption: General Synthetic Workflow Incorporating Aniline Derivatives.

Conclusion

The choice between this compound and its bioisosteric alternatives, such as 2-methoxy-4-fluoroaniline and 2-fluoro-4-(trifluoromethyl)aniline, is a strategic decision in the design of new chemical entities. While all three are viable reagents in common synthetic transformations like amide coupling and Buchwald-Hartwig amination, their differing electronic and steric properties can influence reaction outcomes and, more importantly, the final properties of the target molecule.

  • 2-Methoxy-4-fluoroaniline offers higher basicity and is a good choice when a less lipophilic, hydrogen bond accepting group is desired.

  • 2-Fluoro-4-(trifluoromethyl)aniline provides the highest lipophilicity and the lowest basicity, which can be advantageous for certain binding interactions and for avoiding off-target effects related to basicity, though its lower nucleophilicity may require more robust coupling conditions.

  • This compound strikes a balance between these two, offering increased lipophilicity over the methoxy analog while being less electron-withdrawing than the trifluoromethyl analog. Its unique ability to act as a lipophilic hydrogen bond donor provides an additional tool for medicinal chemists to optimize ligand-target interactions.

Ultimately, the selection of the most appropriate aniline derivative will depend on the specific goals of the synthesis and the desired SAR for the target molecule. This guide provides a framework for making that selection based on available chemical data and established synthetic protocols.

References

Benchmarking Catalyst Performance for 2-(Difluoromethoxy)-4-fluoroaniline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Catalytic Efficiency in the Synthesis of a Key Pharmaceutical Intermediate

This guide offers a comparative analysis of various catalysts for the synthesis of 2-(Difluoromethoxy)-4-fluoroaniline, a crucial intermediate in the development of numerous pharmaceutical compounds. The selection of an optimal catalyst is paramount for achieving high yield, selectivity, and cost-effectiveness in the manufacturing process. This document provides researchers, scientists, and drug development professionals with a data-driven comparison of common catalytic systems, supported by detailed experimental protocols and visual representations of the underlying chemical processes.

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its nitro precursor, 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene. The efficiency of this reduction is highly dependent on the chosen catalyst. This guide focuses on the performance of three widely utilized classes of heterogeneous catalysts: Palladium-based, Nickel-based, and Platinum-based systems.

Comparative Performance of Catalysts

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Selectivity (%)
Palladium on Carbon (Pd/C) 4-Chloro-2-fluoronitrobenzene0.5Ethanol2512>99>98
Raney Nickel (Ra-Ni) 4-Iodo-1-nitrobenzene15THF/H₂O8085490~98
Platinum-Vanadium on Carbon (Pt-V/C) 1-Iodo-4-nitrobenzeneNot SpecifiedTHF25200.359392
Gold-Palladium on Titania (AuPd/TiO₂) 4-Chloronitrobenzene1Solvent-free253892Not Specified

Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions, and catalyst preparation methods. The data presented here should be considered as a general guideline.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of a representative fluorinated nitroaromatic compound are provided below. These protocols can be adapted for the synthesis of this compound.

General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reactor Setup: A stirred autoclave or a similar high-pressure reactor is charged with the nitroaromatic substrate (1 equivalent) and a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: 5% or 10% Palladium on carbon (0.1-1 mol%) is carefully added to the mixture.

  • Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 1-10 bar). The reaction mixture is stirred vigorously at a controlled temperature (usually ranging from room temperature to 80°C).

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude aniline product, which can be further purified by crystallization or chromatography.

General Procedure for Catalytic Hydrogenation using Raney Nickel (Ra-Ni)
  • Catalyst Preparation: Commercially available Raney Nickel is washed several times with the chosen reaction solvent to remove any residual storage solution.

  • Reactor Setup: A high-pressure autoclave is charged with the nitroaromatic substrate and the solvent (e.g., a mixture of THF and water).

  • Catalyst Addition: The washed Raney Nickel is added to the reactor under an inert atmosphere to prevent deactivation.

  • Reaction Execution: The reactor is sealed, purged, and pressurized with hydrogen to a high pressure (e.g., up to 85 bar). The mixture is heated to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring and Work-up: The reaction is monitored as described above. After completion, the catalyst is carefully separated by filtration (note: Raney Nickel can be pyrophoric and should be handled with care). The product is isolated from the filtrate by solvent evaporation and subsequent purification.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor Setup Reactor Setup Substrate & Solvent Substrate & Solvent Reactor Setup->Substrate & Solvent Catalyst Addition Catalyst Addition Substrate & Solvent->Catalyst Addition Pressurization (H2) Pressurization (H2) Catalyst Addition->Pressurization (H2) Heating & Stirring Heating & Stirring Pressurization (H2)->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Catalyst Filtration Catalyst Filtration Reaction Monitoring->Catalyst Filtration Solvent Evaporation Solvent Evaporation Catalyst Filtration->Solvent Evaporation Product Purification Product Purification Solvent Evaporation->Product Purification Product Analysis Product Analysis Product Purification->Product Analysis Catalyst_Comparison cluster_metrics Key Performance Metrics cluster_catalysts Catalyst Families Catalyst Performance Catalyst Performance Yield Yield Catalyst Performance->Yield Selectivity Selectivity Catalyst Performance->Selectivity Reaction Time Reaction Time Catalyst Performance->Reaction Time Cost Cost Catalyst Performance->Cost Palladium Palladium Nickel Nickel Platinum Platinum

Safety Operating Guide

Safe Disposal of 2-(Difluoromethoxy)-4-fluoroaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Difluoromethoxy)-4-fluoroaniline, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact; toxic if absorbed.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of vapors or dust.[1][2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid all direct contact with the substance.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Experimental Protocol: Waste Collection and Labeling

  • Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection: Use a chemically resistant, sealable container for waste collection. Ensure the container is in good condition and free from leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date.

  • Final Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[5]

  • Collection: Place the absorbed or collected material into a labeled, sealable container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Proceed with Caution C Select a Designated, Chemically Resistant Container B->C Start Collection D Transfer Waste to Container C->D E Securely Seal and Label Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F Move to Storage G Ensure Secondary Containment F->G H Contact Licensed Hazardous Waste Disposal Service G->H Initiate Disposal I Provide SDS and Waste Documentation H->I J Arrange for Waste Pickup I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.